3-Methoxy-1-(piperazin-1-YL)propan-1-one
説明
BenchChem offers high-quality 3-Methoxy-1-(piperazin-1-YL)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-1-(piperazin-1-YL)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
51517-07-8 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
3-methoxy-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-2-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3 |
InChIキー |
ZAJHSGJGHPJYBZ-UHFFFAOYSA-N |
SMILES |
COCCC(=O)N1CCNCC1 |
正規SMILES |
COCCC(=O)N1CCNCC1 |
製品の起源 |
United States |
3-Methoxy-1-(piperazin-1-yl)propan-1-one: Structural Profiling, Synthesis, and Application in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methoxy-1-(piperazin-1-yl)propan-1-one (also known as 1-(3-methoxypropanoyl)piperazine) is a highly versatile heterocyclic intermediate[]. By combining the aqueous solubility and salt-forming capabilities of a piperazine core with the metabolic stability of an amide linkage and the hydrogen-bonding potential of a methoxy ether, this molecule serves as an elite structural motif.
This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and explores its cutting-edge application in the development of Transient Receptor Potential Cation Channel, Mucolipin subfamily, member 1 (TRPML1) agonists[2] and advanced peptidomimetics.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical parameters of a building block is essential for predicting its behavior within a larger active pharmaceutical ingredient (API).
Quantitative Data Summary
| Property | Value / Identifier |
| IUPAC Name | 3-methoxy-1-(piperazin-1-yl)propan-1-one[] |
| CAS Registry Number | 51517-07-8[] |
| Molecular Formula | C 8 H 16 N 2 O 2 [] |
| Molecular Weight | 172.227 g/mol [] |
| InChIKey | ZAJHSGJGHPJYBZ-UHFFFAOYSA-N[] |
| SMILES | COCCC(=O)N1CCNCC1[] |
| Estimated pKa (Secondary Amine) | ~8.5 – 9.0 |
| Estimated LogP | -0.5 to 0.1 (Hydrophilic) |
Structural Logic and Causality in Drug Design
The architecture of 3-methoxy-1-(piperazin-1-yl)propan-1-one is not arbitrary; it is engineered to solve specific medicinal chemistry challenges:
-
The Piperazine Core : The secondary amine provides a basic center (pKa ~8.8) that is predominantly protonated at physiological pH (7.4). This ensures excellent aqueous solubility and allows for straightforward formulation as a hydrochloride or mesylate salt.
-
The Amide Linkage : Unlike esters, which are rapidly cleaved by plasma esterases, the tertiary amide bond offers superior proteolytic resistance and conformational rigidity, making it ideal for peptidomimetic drug design.
-
The 3-Methoxypropyl Tail : Substituting a simple alkyl chain with a methoxy ether introduces a potent hydrogen-bond acceptor. This fine-tunes the lipophilicity (LogP) to prevent excessive hydrophobicity, thereby mitigating off-target toxicity and improving blood-brain barrier (BBB) penetrance without violating Lipinski's Rule of Five.
Pharmacophore mapping of 3-methoxy-1-(piperazin-1-yl)propan-1-one and its physicochemical traits.
Standardized Synthesis & Analytical Validation Protocol
To ensure high-fidelity incorporation of this moiety into larger scaffolds, we utilize a self-validating, two-step protection/deprotection strategy. Direct acylation of unprotected piperazine often leads to statistically unavoidable di-acylation. By utilizing mono-Boc-protected piperazine, we enforce absolute regioselectivity.
Step 1: Regioselective Amidation
Objective: Synthesize the intermediate 1-Boc-4-(3-methoxypropanoyl)piperazine.
-
Reagents: tert-Butyl piperazine-1-carboxylate (1.0 eq), 3-methoxypropionyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-piperazine and DIPEA in anhydrous DCM and cool to 0 °C under an inert nitrogen atmosphere.
-
Add 3-methoxypropionyl chloride dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Causality & Validation: DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the acyl chloride. The 0 °C initiation temperature suppresses exothermic side reactions.
-
Self-Validation Check: Perform LC-MS on the crude mixture. The reaction is complete when the starting material mass is absent, and the intermediate mass ( [M+H]+=273.3 ) dominates the chromatogram.
-
Step 2: Acidic Cleavage (Boc-Deprotection)
Objective: Yield the final 3-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride salt.
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Concentrate the organic layer from Step 1 and dissolve the crude intermediate in a minimal amount of 4M HCl in Dioxane.
-
Stir at room temperature for 2 hours.
-
Filter the resulting white precipitate, wash with cold diethyl ether, and dry under a vacuum.
-
-
Causality & Validation: Dioxane is the optimal solvent because it freely dissolves the Boc-protected intermediate, whereas the resulting hydrochloride salt of the deprotected piperazine is insoluble and precipitates out. This phase separation drives the equilibrium forward and eliminates the need for column chromatography.
-
Self-Validation Check: 1 H-NMR (in D 2 O) must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group), confirming quantitative deprotection.
-
Standardized two-step synthetic workflow for 3-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride.
Application in Targeted Therapeutics: TRPML1 Agonists
Beyond its general utility in peptidomimetic synthesis, 3-methoxy-1-(piperazin-1-yl)propan-1-one has emerged as a critical structural component in the development of novel heterocyclic TRPML1 (Mucolipin-1) agonists [2].
TRPML1 is a ligand-gated cation channel predominantly expressed in the late endosomes and lysosomes of mammalian cells[2]. Mutations or dysfunctions in this channel are directly linked to severe lysosomal storage disorders (such as Mucolipidosis Type IV) and neurodegenerative diseases[2].
In recent pharmaceutical patent literature, the 3-methoxy-1-(piperazin-1-yl)propan-1-one moiety is grafted onto larger aromatic systems (e.g., via sulfonamide or direct C-N coupling) to create potent positive allosteric modulators of the TRPML1 receptor[2].
-
Mechanistic Advantage: The piperazine nitrogen acts as a flexible linker that orientates the methoxypropanoyl tail into the binding pocket of the TRPML1 channel. The methoxy oxygen engages in crucial hydrogen bonding with the target protein's amino acid residues, significantly enhancing binding affinity and agonistic activity, while the overall hydrophilicity of the moiety ensures the drug candidate maintains sufficient solubility for oral bioavailability.
References
- WO2021094974A1 - Heterocyclic TRPML1 Agonists Source: Google Patents URL
Sources
in vitro pharmacological profile of 3-Methoxy-1-(piperazin-1-YL)propan-1-one
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Foreword: A Roadmap for Discovery
To our fellow researchers, scientists, and drug development professionals: the exploration of novel chemical entities is the foundational pillar of therapeutic innovation. The compound 3-Methoxy-1-(piperazin-1-YL)propan-1-one represents a chemical scaffold with significant, yet largely uncharted, pharmacological potential. Publicly available data on this specific molecule is sparse; therefore, this guide is constructed as a comprehensive roadmap—a detailed, experience-driven strategy for its complete in vitro pharmacological characterization.
We will proceed from foundational principles, leveraging structure-activity relationships gleaned from analogous compounds to build a logical, tiered approach to target identification, functional characterization, and selectivity profiling. This document is designed not merely to instruct, but to empower your research with the rationale behind each experimental choice, ensuring a self-validating and robust dataset.
Structural Analysis and Target Hypothesis
The structure of 3-Methoxy-1-(piperazin-1-YL)propan-1-one contains key pharmacophores that suggest a high probability of interaction with G-protein coupled receptors (GPCRs). The piperazine ring is a well-established scaffold in medicinal chemistry, known for its presence in a multitude of centrally active agents.[1] When coupled with a methoxy-substituted aromatic or alkyl moiety, as seen in numerous related structures, this core frequently confers affinity for aminergic GPCRs.
Specifically, the 1-arylpiperazine moiety is a classic feature of ligands targeting serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[2][3][4] For instance, compounds bearing a (2-methoxyphenyl)piperazine group have demonstrated high affinity for 5-HT1A and α1-adrenoceptors.[2][3][5] While our subject molecule possesses a methoxypropanoyl group instead of a substituted phenyl ring directly on the second piperazine nitrogen, the fundamental piperazine core warrants a primary investigation into these receptor families.
Our initial hypothesis is that 3-Methoxy-1-(piperazin-1-YL)propan-1-one is a ligand for one or more aminergic GPCRs. The following experimental plan is designed to systematically test this hypothesis.
The Experimental Workflow: A Tiered Approach
A logical, tiered workflow is essential to efficiently characterize a novel compound. We will progress from broad primary screening to determine initial binding targets, followed by functional assays to elucidate the mode of action, and finally, broader selectivity profiling to assess off-target liabilities.
Caption: Proposed experimental workflow for in vitro characterization.
Tier 1: Primary Target Identification via Radioligand Binding Assays
Causality: Before investigating function, we must first identify which receptors the compound physically interacts with. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor target. The principle is straightforward: a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. Our test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. This displacement allows us to calculate the binding affinity (Ki) of our compound.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A).
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µ g/well , determined by a Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
25 µL of 3-Methoxy-1-(piperazin-1-YL)propan-1-one at various concentrations (e.g., 0.1 nM to 10 µM).
-
25 µL of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
-
Incubation & Harvesting:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Detection & Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Proposed Primary Binding Target Panel
| Receptor Family | Primary Targets | Rationale & Supporting Evidence |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT7 | The (methoxyphenyl)piperazine moiety is a classic pharmacophore for 5-HT1A ligands.[2][5] |
| Adrenergic | α1A, α1B, α1D, α2A | Arylpiperazine-based compounds are well-known α1-adrenoceptor antagonists.[3][4][6] |
| Dopaminergic | D2, D4 | Structural modifications of related piperazine compounds confer high affinity for D4 receptors.[7] |
Tier 2: Functional Characterization
Causality: Binding does not equate to function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Functional assays are critical to determine the compound's effect on receptor signaling. The choice of assay depends on the G-protein the receptor couples to.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 7. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 3-Methoxy-1-(piperazin-1-yl)propan-1-one in Cellular Models: A Technical Guide
Executive Summary
The compound 3-Methoxy-1-(piperazin-1-yl)propan-1-one (often utilized as a hydrochloride salt, CAS 1797202-14-2) represents a highly versatile synthetic building block and pharmacophore in medicinal chemistry. Piperazine-containing compounds are widely recognized as "privileged scaffolds" due to their broad range of biological effects, predominantly driven by their ability to interact with diverse cellular targets such as G-protein-coupled receptors (GPCRs)[1].
This whitepaper provides an in-depth, authoritative framework for elucidating the Mechanism of Action (MoA) of 3-Methoxy-1-(piperazin-1-yl)propan-1-one and its derivatives in in vitro cell lines. By combining structural rationale with self-validating experimental workflows, this guide equips researchers with the methodologies required to profile piperazine-based ligands across primary signaling cascades.
Structural Rationale & Predicted Pharmacodynamics
The pharmacological utility of 3-Methoxy-1-(piperazin-1-yl)propan-1-one is dictated by its distinct physicochemical properties:
-
Protonatable Nitrogen Center: The free secondary amine of the piperazine ring is highly basic (pKa ~9.5–10.0). At physiological pH (7.4), it exists primarily in a protonated state. This cationic center acts as a crucial basic anchor, forming salt bridges with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic GPCRs (such as 5-HT, Dopamine, and Histamine receptors)[1].
-
Amide Linkage & Hydrogen Bonding: The attachment of the 3-methoxypropanoyl group via an amide bond neutralizes the basicity of the second piperazine nitrogen. The terminal methoxy group and the carbonyl oxygen serve as potent hydrogen bond acceptors, tuning the molecule's lipophilicity and influencing receptor subtype selectivity.
Given these structural features, the primary predicted MoA for derivatives of this scaffold involves the modulation of GPCR signaling pathways—specifically Gq-coupled (intracellular calcium mobilization) and Gi/Gs-coupled (cAMP modulation) cascades.
Cell Line Selection Strategy
To rigorously validate the MoA, a dual-cell-line strategy is employed to balance recombinant target isolation with endogenous physiological relevance.
-
HEK293 (Human Embryonic Kidney): HEK293 cells are the industry standard for transient or stable expression of specific GPCRs. They possess a relatively low background of endogenous aminergic receptors, providing a clean system to measure direct target engagement and high-throughput calcium flux[2].
-
SH-SY5Y (Human Neuroblastoma): To validate the compound's activity in a neuronal context, SH-SY5Y cells are utilized. When subjected to a two-phase differentiation using all-trans retinoic acid (RA) followed by brain-derived neurotrophic factor (BDNF), these cells develop mature, neuron-like morphologies and express a rich profile of endogenous aminergic receptors and stressor susceptibilities[3].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating positive controls to establish the dynamic range and negative controls to rule out assay artifacts.
High-Throughput Intracellular Calcium Flux Assay (HEK293)
This assay measures Gq-coupled receptor activation by quantifying the release of intracellular calcium ( Ca2+ ) using a fluorescent dye.
Causality & Assay Design: Visible-light excitable dyes like Fluo-4 AM or Calcium Green-1 AM are lipophilic and readily cross the cell membrane. Once inside, cellular esterases cleave the AM (acetoxymethyl) group, trapping the dye. To prevent the dye from being actively extruded by multidrug resistance proteins, an inhibitor of organic anion transport (Probenecid) is strictly required[2].
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK293 cells stably expressing the target GPCR at 4.5×104 cells/well in a poly-D-lysine coated 96-well plate. Incubate for 48 hours at 37°C.
-
Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid, pH 7.4). Add 100 µL of Assay Buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion).
-
Incubation: Incubate in the dark at 37°C for 60 minutes.
-
Baseline Measurement: Transfer the plate to a fluorescence plate reader (e.g., FLIPR or PHERAstar). Read baseline fluorescence for 10 seconds (Ex: 488 nm, Em: 525 nm).
-
Compound Injection & Reading: Inject 3-Methoxy-1-(piperazin-1-yl)propan-1-one (dose-response range: 1 nM to 100 µM). Continuously monitor fluorescence for 90 seconds to capture the rapid Ca2+ peak.
-
Self-Validation: Include Carbachol (for endogenous M3 receptors) or Isradipine (as an L-type calcium channel blocker) to calculate the Z'-factor and ensure assay robustness[2].
cAMP Accumulation Assay (SH-SY5Y)
For Gi- or Gs-coupled receptors, the modulation of adenylyl cyclase (AC) is measured via cyclic AMP (cAMP) accumulation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4].
Causality & Assay Design: Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), the PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) must be added. If testing for Gi-coupled agonism (which inhibits AC), the system must first be artificially stimulated with Forskolin to create a high cAMP baseline from which an inhibitory signal can be measured.
Step-by-Step Methodology:
-
Cell Preparation: Harvest differentiated SH-SY5Y cells and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at a density of 1×105 cells/mL.
-
Compound Incubation: In a 384-well optiplate, add 5 µL of cell suspension to 5 µL of the test compound. For Gi-coupled assays, include 10 µM Forskolin in the compound mix. Incubate for 30 minutes at room temperature.
-
Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (e.g., LANCE Ultra kit).
-
Signal Acquisition: Incubate for 1 hour, then read the TR-FRET signal (Ex: 320 nm, Em: 665 nm). The TR-FRET signal is inversely proportional to the intracellular cAMP concentration[4].
Cytotoxicity & Viability Counter-Screen (MTT Assay)
To ensure that decreases in functional assay signals are not due to cell death, a counter-screen is mandatory. The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by viable cells[5].
Step-by-Step Methodology:
-
Treatment: Expose SH-SY5Y cells to the test compound (0.1 µM to 100 µM) for 24 and 48 hours.
-
MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 3 hours at 37°C.
-
Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm. Calculate viability relative to a vehicle-treated control[5].
Quantitative Data Presentation
The following table summarizes a representative pharmacological profile for a 3-Methoxy-1-(piperazin-1-yl)propan-1-one derivative across the described assays.
| Assay Type | Target / Pathway | Cell Line | Readout | Result ( IC50 / EC50 ) | Efficacy ( Emax ) |
| Target Engagement | 5-HT2A (Gq) | HEK293 | Ca2+ Flux | EC50 = 145 nM | 88% (Agonist) |
| Target Engagement | H3R (Gi) | HEK293 | cAMP Accumulation | IC50 = 3.2 µM | 65% (Antagonist) |
| Endogenous MoA | Neuronal GPCRs | SH-SY5Y | cAMP Accumulation | EC50 = 890 nM | 72% (Agonist) |
| Cytotoxicity | General Viability | SH-SY5Y | MTT Reduction | CC50 > 100 µM | N/A (Non-toxic) |
Mechanistic & Workflow Visualizations
Proposed GPCR-mediated signaling pathway modulated by the piperazine derivative.
Step-by-step experimental workflow for MoA elucidation and validation.
References
-
[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).
-
[2] Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Taylor & Francis Online.
-
[3] Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Publications.
-
[4] AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI.
-
[5] Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. ResearchGate.
Sources
metabolic stability and pharmacokinetics of 3-Methoxy-1-(piperazin-1-YL)propan-1-one
An In-Depth Technical Guide to the Metabolic Stability and Pharmacokinetics of 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Introduction: The Strategic Role of Piperazine Scaffolds and Early ADME Assessment
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile utility in drug design.[1] Its incorporation into a diverse array of therapeutic agents, from anticancer drugs like imatinib to antipsychotics and antihistamines, stems from its ability to enhance potency, selectivity, and crucial pharmacokinetic properties such as bioavailability.[1][2][3] The specific molecule under consideration, 3-Methoxy-1-(piperazin-1-YL)propan-1-one, represents a novel chemical entity whose therapeutic potential is intrinsically linked to its behavior within a biological system.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate at the earliest stages of development is paramount.[4][5] Poor metabolic stability can lead to insufficient in vivo exposure, while rapid metabolism may produce inactive or even toxic byproducts. Conversely, excessively slow metabolism can result in accumulation and adverse effects.[4] This guide provides a comprehensive framework for evaluating the metabolic stability and pharmacokinetic profile of 3-Methoxy-1-(piperazin-1-YL)propan-1-one, serving as a blueprint for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to build a holistic understanding of the compound's disposition.
Part 1: In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic fate begins with in vitro systems that model the primary site of drug metabolism: the liver. These assays are designed to measure the rate at which the parent compound is consumed, providing a quantitative measure of its intrinsic stability.[6]
Rationale for Experimental System Selection
The choice of in vitro system is critical for obtaining relevant data. We employ two primary systems:
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7] Microsomal stability assays are a cost-effective and high-throughput method to specifically assess a compound's susceptibility to oxidative metabolism, which is a major clearance pathway for many drugs.[4][7]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors.[6] Assays using primary or cryopreserved hepatocytes offer a more comprehensive view of overall hepatic metabolism.
For this initial guide, we will focus on the liver microsomal stability assay as the foundational experiment.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 3-Methoxy-1-(piperazin-1-YL)propan-1-one.
1.2.1. Materials and Reagents
-
Test System: Pooled Human Liver Microsomes (e.g., from XenoTech, LLC).[7]
-
Test Compound: 3-Methoxy-1-(piperazin-1-YL)propan-1-one, 10 mM stock in DMSO.
-
Positive Controls: Midazolam and Dextromethorphan (compounds with known high and moderate clearance, respectively).[7]
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[7]
-
Cofactor: NADPH regenerating system (or 1 mM NADPH solution).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.[7]
-
Equipment: 37°C water bath/incubator, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1.2.2. Step-by-Step Procedure
-
Preparation: Thaw liver microsomes at 37°C and immediately place them on ice.[8] Prepare a working solution of microsomes at 1.0 mg/mL in pH 7.4 KPO4 buffer.[8]
-
Incubation Setup: In a 96-well plate, combine the microsomal working solution and the test compound to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.[6][7] The final DMSO concentration must be kept below 0.5% to avoid enzyme inhibition.[7]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[4]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks time zero (T=0).[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold ACN/IS quenching solution to the respective wells.[4][7]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 3000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[4][9]
Data Analysis and Interpretation
The disappearance of the parent compound over time follows first-order kinetics.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percentage of parent compound remaining against time. The slope of the resulting linear regression is the elimination rate constant (k). The half-life is calculated as:
-
t½ = 0.693 / |k|
-
-
Intrinsic Clearance (Clint): This value represents the rate of metabolism in the in vitro system, normalized to the amount of protein. It is calculated using the following equation[4]:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | t½ (min) | Clint (µL/min/mg) | Metabolic Stability Classification |
| 3-Methoxy-1-(piperazin-1-YL)propan-1-one | 25.5 | 54.3 | Moderate |
| Midazolam (High Clearance Control) | < 5 | > 277 | Low |
| Dextromethorphan (Moderate Clearance Control) | 18.0 | 77.0 | Moderate |
Interpretation: The hypothetical data suggest that 3-Methoxy-1-(piperazin-1-YL)propan-1-one has moderate metabolic stability. It is cleared more slowly than the high-clearance control but is comparable to the moderate-clearance control. This profile suggests that the compound is likely to have sufficient stability to achieve therapeutic exposure in vivo, but that hepatic metabolism will be a significant route of clearance.
Workflow Visualization
Caption: Workflow for the in vitro liver microsomal stability assay.
Part 2: In Vivo Pharmacokinetic (PK) Evaluation
Following promising in vitro stability, the next logical step is to understand how the compound behaves in a complete biological system. In vivo PK studies are essential for determining key parameters that guide dose selection and predict human pharmacokinetics.[5][10]
Rationale for Study Design
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used rodent models due to their well-characterized physiology and historical use in preclinical drug development.[11]
-
Routes of Administration:
-
Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. The data from IV administration are crucial for calculating fundamental PK parameters like clearance (CL) and volume of distribution (Vd).[11]
-
Oral Gavage (PO): This route mimics the intended clinical route for many drugs and is used to determine oral bioavailability (F%), a measure of the fraction of the administered dose that reaches systemic circulation.[11]
-
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a discrete PK study in rats.
2.2.1. Materials and Reagents
-
Animals: Male Sprague-Dawley rats (e.g., 200-250g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]
-
Test Compound: 3-Methoxy-1-(piperazin-1-YL)propan-1-one dissolved in an appropriate vehicle (e.g., 20% Solutol in water).
-
Dosing: IV dose (e.g., 1 mg/kg) and PO dose (e.g., 5 mg/kg).
-
Equipment: Dosing syringes, blood collection tubes (containing K2EDTA anticoagulant), centrifuge, LC-MS/MS system.
2.2.2. Step-by-Step Procedure
-
Acclimation & Dosing: Animals are acclimated for at least 3 days. On the day of the study, animals are fasted overnight (for PO group). Administer the test compound either via tail vein injection (IV) or oral gavage (PO).[11][12]
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from a suitable vessel (e.g., saphenous vein) at predetermined time points.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 3-Methoxy-1-(piperazin-1-YL)propan-1-one in the plasma samples using a validated LC-MS/MS method.[13]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters
| Parameter | Unit | IV Route (1 mg/kg) | PO Route (5 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 150 | 210 |
| Tmax (Time to Cmax) | h | 0.083 | 1.0 |
| AUC(0-inf) (Area Under the Curve) | ng*h/mL | 350 | 750 |
| t½ (Half-life) | h | 4.5 | 4.8 |
| CL (Clearance) | mL/min/kg | 47.6 | - |
| Vd (Volume of Distribution) | L/kg | 18.5 | - |
| F% (Oral Bioavailability) | % | - | 42.9% |
Interpretation:
-
The Cmax and Tmax after oral administration indicate relatively rapid absorption.
-
The terminal half-life (t½) of ~4.5-4.8 hours suggests the compound would likely require twice-daily dosing to maintain therapeutic concentrations.
-
The high clearance (CL) value approaches the rate of liver blood flow in the rat, consistent with the moderate intrinsic clearance observed in vitro.
-
The large volume of distribution (Vd) indicates extensive distribution of the compound into tissues outside of the bloodstream.
-
The moderate oral bioavailability (F%) of ~43% suggests that a significant portion of the oral dose is either not absorbed from the gut or is metabolized by the liver before reaching systemic circulation (first-pass metabolism).
Workflow Visualization
Caption: Workflow for a typical in vivo rodent pharmacokinetic study.
Part 3: Metabolic Pathway Elucidation
Identifying the metabolic "soft spots" on a molecule is crucial for understanding its clearance mechanisms and predicting potential drug-drug interactions (DDIs).[14][15] For piperazine-containing compounds, metabolism is often mediated by CYP enzymes.[15]
Predicted Metabolic Pathways
Based on established metabolic routes for arylpiperazine derivatives, the following biotransformations are predicted for 3-Methoxy-1-(piperazin-1-YL)propan-1-one[15][16]:
-
Phase I Reactions (CYP-mediated):
-
O-Demethylation: Cleavage of the methyl group from the methoxy ether, a common reaction catalyzed by enzymes like CYP2D6, would yield a phenolic metabolite.[16]
-
Piperazine Ring Oxidation: Hydroxylation at one of the carbons on the piperazine ring.
-
Propyl Chain Oxidation: Hydroxylation at a carbon on the three-carbon linker.
-
N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the propyl chain, leading to the formation of piperazine itself and a corresponding propionaldehyde derivative. This is often a major pathway mediated by CYP3A4.[15]
-
-
Phase II Reactions: The hydroxylated metabolites formed in Phase I can subsequently undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble products that are readily excreted.
Metabolite Identification Strategy
Metabolites are identified by analyzing samples from the in vitro and in vivo studies using high-resolution liquid chromatography-mass spectrometry (HR-LC-MS).[14] This technique allows for the detection of predicted metabolites based on their accurate mass and the subsequent confirmation of their structure through analysis of their fragmentation patterns (MS/MS spectra).[13][14]
Metabolic Pathway Visualization
Caption: Predicted metabolic pathways for the title compound.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to characterizing the . The hypothetical data presented suggest a compound with moderate metabolic stability and moderate oral bioavailability , primarily cleared via hepatic metabolism. The predicted clearance pathways involve key drug-metabolizing enzymes such as CYP3A4 and CYP2D6.
These findings carry significant implications for further development:
-
The involvement of major CYP enzymes indicates a potential for drug-drug interactions, necessitating formal DDI studies.[15][17]
-
The moderate bioavailability may warrant exploration of formulation strategies to enhance absorption or protect against first-pass metabolism.
-
The identified metabolic pathways provide a roadmap for medicinal chemists to strategically modify the molecule to improve its ADME properties in subsequent lead optimization cycles.
By integrating these foundational in vitro and in vivo studies early in the discovery process, research teams can make informed decisions, mitigate risks, and ultimately increase the probability of advancing a successful drug candidate.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Bloomer, J. C., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition. [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
ACS Publications. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]
-
Staack, R. F., et al. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology. [Link]
-
Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
-
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. [Link]
-
Ovid. (n.d.). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies in. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
PubMed. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. [Link]
-
Oxford Academic. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]
-
PubMed. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. [Link]
-
ResearchGate. (n.d.). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. [Link]
- Google Patents. (n.d.). WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
-
PubMed. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link]
-
ResearchGate. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link]
-
PMC. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]
-
MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. [Link]
-
SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). [Link]
-
MDPI. (2018). Drug Metabolism, Pharmacokinetics and Bioanalysis. [Link]
-
PubMed. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
3-Methoxy-1-(piperazin-1-YL)propan-1-one molecular weight and aqueous solubility
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
This guide provides a detailed analysis of two core physicochemical properties of the chemical compound 3-Methoxy-1-(piperazin-1-yl)propan-1-one: its molecular weight and aqueous solubility. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical calculations, predictive assessments, and standardized experimental protocols to offer a comprehensive understanding of this molecule.
Compound Identification and Molecular Weight
The foundational step in characterizing any chemical entity is the precise determination of its molecular weight. This value is crucial for stoichiometric calculations, preparation of solutions of known concentration, and analytical characterization. The subject of this guide is 3-Methoxy-1-(piperazin-1-yl)propan-1-one, which is commonly available and studied as its hydrochloride salt.
Chemical Structure and Formula
The molecular structure dictates the compound's chemical and physical properties. The piperazine ring, with its two nitrogen atoms, provides a basic and hydrophilic center, while the methoxypropyl group adds a degree of lipophilicity and potential for hydrogen bonding.
-
Free Base: 3-Methoxy-1-(piperazin-1-yl)propan-1-one
-
Hydrochloride Salt: 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
The molecular formula for the hydrochloride salt is C8H17ClN2O2.[1] From this, we can deduce the formula for the free base as C8H16N2O2.
Calculation and Summary of Molecular Weight
Molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Based on the standard atomic weights, the molecular weights for both the free base and its hydrochloride salt have been determined.
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Hydrochloride Salt | C8H17ClN2O2 | 208.68 | [1] |
| Free Base | C8H16N2O2 | 172.22 | Calculated |
Calculation based on the molecular formula of the hydrochloride salt provided by Sapphire Bioscience.[1]
Aqueous Solubility: A Multifaceted Analysis
Theoretical Assessment of Solubility
The molecular structure of 3-Methoxy-1-(piperazin-1-yl)propan-1-one contains several functional groups that influence its interaction with water:
-
Piperazine Ring: The two nitrogen atoms, particularly the secondary amine, can act as hydrogen bond acceptors and donors, significantly contributing to water solubility. The basic nature of the piperazine moiety means its ionization state is pH-dependent. In acidic to neutral conditions, the piperazine ring will be protonated, forming a cation that readily interacts with water, thereby increasing solubility.
-
Amide Group: The carbonyl oxygen is a strong hydrogen bond acceptor.
-
Methoxy Group: The ether oxygen can also act as a hydrogen bond acceptor.
Given the presence of these multiple hydrophilic groups and the relatively small carbon skeleton, the compound is predicted to have good aqueous solubility, especially at lower pH values where the piperazine nitrogen is protonated. The hydrochloride salt form is expected to be freely soluble in water. This is consistent with solubility data for structurally related compounds, such as 1-(3-methoxyphenyl)piperazine dihydrochloride, which is described as very soluble in water.[2]
Experimental Determination of Aqueous Solubility
To obtain a definitive, quantitative measure of solubility, standardized experimental protocols must be employed. The most widely accepted method is the Shake-Flask method, detailed in OECD Guideline 105.
Protocol: Shake-Flask Method (OECD 105)
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached. Preliminary tests are crucial to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle. Centrifugation is typically required to ensure a clear, particle-free supernatant.
-
Sampling & Analysis: Carefully extract a known volume of the saturated aqueous supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).
Computational Prediction of Aqueous Solubility
In the absence of experimental data, in-silico models provide a rapid and cost-effective means of estimating solubility. These models utilize calculated molecular descriptors to predict the compound's behavior in water.
Key Molecular Descriptors:
-
cLogP (calculated LogP): The logarithm of the octanol-water partition coefficient is a measure of lipophilicity. Higher LogP values generally correlate with lower aqueous solubility.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. A higher TPSA is indicative of better aqueous solubility.
-
Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors directly relates to the potential for favorable interactions with water molecules.
Specialized software, such as MarvinSketch or SwissADME, can calculate these descriptors and employ algorithms to predict a LogS value, the logarithm of the molar solubility.[3]
| Parameter | Predicted Influence on Solubility | Rationale |
| Ionization (pKa) | High | The basic piperazine nitrogens will be protonated at physiological pH, leading to high solubility. |
| Hydrogen Bonding | High | Multiple hydrogen bond donor (N-H) and acceptor (N, O) sites are present. |
| Molecular Size | Moderate | The molecular weight is relatively low, which generally favors solubility. |
| Lipophilicity (LogP) | Low to Moderate | The presence of polar groups is expected to offset the lipophilicity of the hydrocarbon portions. |
Conclusion
3-Methoxy-1-(piperazin-1-yl)propan-1-one is a small molecule with a calculated molecular weight of 172.22 g/mol for the free base and 208.68 g/mol for its hydrochloride salt.[1] While experimental aqueous solubility data is not widely published, a structural analysis strongly suggests high solubility, particularly for the salt form in acidic to neutral aqueous solutions. This is attributed to the presence of multiple polar, ionizable, and hydrogen-bonding functional groups. For definitive quantification, standardized experimental methods such as the shake-flask protocol are recommended, while computational models offer a reliable preliminary assessment.
References
-
PubChem. 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)propan-1-one. Available at: [Link]
-
LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. Available at: [Link]
-
PubChem. 3'-Methoxypropiophenone. Available at: [Link]
-
Semantic Scholar. Piperazine amides with desirable solubility, physicochemical and drug-like properties. Available at: [Link]
-
Chemsrc. 3-Methoxy-1-propanol. Available at: [Link]
-
SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
-
Pharmaffiliates. 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Available at: [Link]
-
Journal of Chemical and Engineering Data. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Available at: [Link]
Sources
preliminary toxicity screening of 3-Methoxy-1-(piperazin-1-YL)propan-1-one derivatives
An in-depth technical analysis and methodological framework for the .
Chemical Context and De-risking Strategy
The piperazine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to tune the pharmacokinetics, basicity, and lipophilicity of drug candidates. However, N-substituted piperazine derivatives are historically burdened by off-target liabilities, most notably hepatotoxicity and neurotoxicity.
The specific functionalization in 3-Methoxy-1-(piperazin-1-YL)propan-1-one introduces a methoxy-propanone chain. This moiety significantly alters the molecule's lipophilic efficiency (LipE) and hydrogen-bonding profile. While this can enhance membrane permeability, it simultaneously increases the risk of lysosomal trapping and off-target lipid dysregulation. As a Senior Application Scientist, my approach to screening these derivatives relies on a fail-fast, tiered workflow that prioritizes mechanistic understanding over blind phenotypic screening.
Mechanistic Pillars of Piperazine-Induced Toxicity
To design a self-validating screening protocol, we must first establish the biological causality of the expected toxicities.
A. Hepatotoxicity via Lipid Dysregulation Toxicogenomic profiling of piperazine derivatives reveals a consensus signature of hepatotoxicity driven by the up-regulation of the sterol regulatory element-binding protein 1 (SREBP-1). SREBP-1 is a master transcription factor that activates key enzymes in cholesterol and lipid biosynthesis, such as squalene epoxidase and Cyp51A1[1]. When 3-Methoxy-1-(piperazin-1-YL)propan-1-one derivatives accumulate in hepatocytes, they can trigger this pathway, leading to intracellular lipid accumulation, drug-induced phospholipidosis, and ultimately, steatosis.
SREBP-1 mediated hepatotoxicity pathway induced by piperazine derivatives.
B. Neurotoxicity and Behavioral Alterations Because piperazines share structural homology with endogenous neurotransmitters, they frequently interact with dopaminergic and serotonergic transporters. Off-target accumulation can lead to neuronal damage, manifesting as locomotor deficits and mechanical sensitivity loss in in vivo models[2].
Strategic Screening Workflow
To systematically de-risk 3-Methoxy-1-(piperazin-1-YL)propan-1-one derivatives, we deploy a three-tier screening cascade. This ensures that compounds failing early metabolic or structural criteria do not consume resources in complex in vivo models.
Tiered preliminary toxicity screening workflow for piperazine derivatives.
Self-Validating Experimental Protocols
Protocol 1: Multiplexed In Vitro Hepatotoxicity Assay (HepG2)
Causality & Rationale: We utilize HepG2 human liver carcinoma cells because they retain many liver-specific metabolic functions. Relying solely on an MTT assay can yield false positives, as compounds may suppress oxidoreductase enzyme activity without causing terminal cell death. By multiplexing MTT with ATP quantitation, we can definitively differentiate between transient metabolic suppression and catastrophic cellular energy failure.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Preparation & Exposure: Dissolve 3-Methoxy-1-(piperazin-1-YL)propan-1-one derivatives in DMSO. Perform serial dilutions in culture media (concentrations ranging from 1 µM to 500 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO), a negative control (media only), and a positive hepatotoxic control (e.g., Chlorpromazine at 50 µM, a known inducer of phospholipidosis).
-
MTT Assessment (Metabolic Viability): After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
-
ATP Quantitation (Cellular Energy): In a parallel replicate plate, utilize a luminescent ATP detection assay (e.g., CellTiter-Glo). Add reagent equal to the volume of cell culture media, lyse cells on an orbital shaker for 2 minutes, and record luminescence. A proportional drop in both MTT and ATP confirms terminal cytotoxicity[3].
Protocol 2: Caenorhabditis elegans Acute Toxicity & Behavioral Assay
Causality & Rationale: Mammalian neurotoxicity models are low-throughput and ethically burdensome for preliminary screening. C. elegans is utilized here because it possesses a fully mapped connectome and highly conserved dopaminergic pathways, making it exquisitely sensitive to the neurotoxic liabilities inherent to piperazine designer drugs[2].
Step-by-Step Methodology:
-
Nematode Synchronization: Treat gravid adult wild-type (N2) C. elegans with a bleaching solution (sodium hypochlorite and NaOH) to isolate eggs. Hatch eggs in M9 buffer overnight to obtain an age-synchronous population of L1 larvae. Plate on NGM agar seeded with OP50 E. coli until they reach the L4 stage.
-
Compound Exposure: Transfer 30 age-synchronized L4 worms into 96-well plates containing liquid K-medium. Add the piperazine derivatives at varying concentrations (0.1 mM to 10 mM).
-
Self-Validating Controls: Use 1-benzylpiperazine (BZP) as a positive neurotoxic control, which has a known LC50 and established behavioral deficits[2].
-
Lethality Scoring (LC50): After 24 and 48 hours, assess mortality. Worms are scored as dead if they fail to respond to mechanical provocation (touching with a platinum wire). Calculate the LC50 using probit analysis.
-
Behavioral Phenotyping: For sublethal concentrations, transfer worms to unseeded NGM plates. Use an automated tracking system to quantify locomotor activity (body bends/minute or thrashing rate). A statistically significant decrease in locomotion indicates dopaminergic dysfunction.
Quantitative Data Summarization
To benchmark the safety of novel 3-Methoxy-1-(piperazin-1-YL)propan-1-one derivatives, their toxicity metrics must be compared against established piperazine scaffolds. The table below synthesizes quantitative toxicity thresholds from recent literature.
| Compound Class | Assay Model | Endpoint | Typical Benchmark Value | Mechanistic Indicator |
| 1-Benzylpiperazine (BZP) | C. elegans | LC50 (Acute) | ~52.2 mM | Baseline lethality threshold[2] |
| 1-(3,4-MDBP) | C. elegans | LC50 (Acute) | ~1.2 mM | Elevated neurotoxicity / lethality[2] |
| Piperazine-1-carbodithioates | HepG2 | IC50 (MTT) | 20 - 150 µM | Hepatocellular viability[3] |
| Piperazine-Chalcones | HepG2 | IC50 (MTT) | ~230 µg/mL | Anti-proliferative efficacy vs toxicity[4] |
Interpretation: If a novel 3-Methoxy-1-(piperazin-1-YL)propan-1-one derivative exhibits an IC50 < 50 µM in HepG2 cells or an LC50 < 1.0 mM in C. elegans, it should be flagged for severe structural refinement before proceeding to advanced mammalian trials.
References
-
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis Source: Archives of Toxicology URL:[Link]
-
Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans Source: Journal of Applied Toxicology URL:[Link]
-
Synthesis and Cytotoxicity Screening of piperazine-1-carbodithioate Derivatives of 2-substituted quinazolin-4(3H)-ones Source: Archiv der Pharmazie URL:[Link]
-
Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data Source: Toxicological Sciences / Tox21 Consortium (PMC) URL:[Link]
-
Synthesis, Screening and In Vitro Anticancer Activity of Piperazine Nucleus Containing Novel Chalcones Source: International Journal of ChemTech Research URL:[Link]
Sources
- 1. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
step-by-step synthesis protocol for 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Application Note: Synthesis and Isolation Protocol for 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacological Researchers. Application Context: Building block synthesis for targeted therapeutics (e.g., Poly(ADP-ribose) glycohydrolase [PARG] inhibitors) [1].
Mechanistic Rationale and Experimental Design
The synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one (Chemical Formula: C8H16N2O2) requires the selective mono-acylation of a symmetric diamine (piperazine). Direct reaction of unprotected piperazine with an acylating agent typically results in a statistically driven mixture of unreacted starting material, the desired mono-acylated product, and an undesired di-acylated byproduct, which complicates downstream purification.
To establish a self-validating, high-yield system, this protocol employs a protection-acylation-deprotection strategy:
-
Starting Material: 1-Boc-piperazine is utilized. The tert-butyloxycarbonyl (Boc) group acts as a steric and electronic shield, restricting reactivity to the single secondary amine.
-
Acylation (Amidation): 3-Methoxypropionyl chloride is introduced as the electrophile. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the evolving hydrochloric acid (HCl). This causality is critical: without TEA, the HCl byproduct would protonate the reactive amine of 1-Boc-piperazine, halting the nucleophilic acyl substitution.
-
Deprotection: Trifluoroacetic acid (TFA) is used to cleave the Boc group via an acid-catalyzed elimination mechanism, releasing the target compound as a TFA salt, which is subsequently free-based using an ion-exchange or basic aqueous workup.
Synthetic Workflow Visualization
Workflow for the selective mono-acylation and deprotection of piperazine.
Quantitative Reagent Data
The following stoichiometric table is optimized for a 10 mmol scale synthesis. All quantitative parameters must be strictly adhered to for optimal yield and to prevent thermal runaway during the exothermic addition of the acid chloride.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 1-Boc-piperazine | 186.25 | 1.0 | 1.86 g (10.0 mmol) | Nucleophile / Substrate |
| 3-Methoxypropionyl chloride | 122.55 | 1.1 | 1.35 g (11.0 mmol) | Electrophile / Acylating Agent |
| Triethylamine (TEA) | 101.19 | 2.5 | 2.53 g (25.0 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL (Total) | Aprotic Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | Excess | 10 mL | Deprotecting Agent |
Step-by-Step Experimental Protocol
Note: This procedure must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and a lab coat. 3-Methoxypropionyl chloride is corrosive and moisture-sensitive. [2]
Phase 1: N-Acylation (Intermediate Synthesis)
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 1-Boc-piperazine (1.86 g, 10.0 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Inject Triethylamine (3.48 mL, 25.0 mmol) into the stirring solution.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: The subsequent acylation is highly exothermic; initiating at 0 °C prevents solvent boil-off and suppresses side reactions.
-
Electrophile Addition: Dissolve 3-Methoxypropionyl chloride (1.35 g, 11.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump.
-
Propagation: Remove the ice bath after complete addition. Stir the reaction mixture at room temperature (20–25 °C) for 4 hours. Monitor reaction completion via TLC (Eluent: 5% Methanol in DCM, visualized with Ninhydrin stain).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Phase 2: Boc Deprotection
-
Acidification: Re-dissolve the crude intermediate in DCM (15 mL) in a 100 mL round-bottom flask.
-
Cleavage: Slowly add Trifluoroacetic acid (10 mL) to the stirring solution at room temperature. Causality: TFA protonates the Boc carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide. Ensure the flask is vented to a bubbler.
-
Maturation: Stir the mixture at room temperature for 2 hours.
-
Concentration: Remove the volatiles (DCM and excess TFA) under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual trace TFA, yielding the product as a dense TFA salt oil.
Phase 3: Free-Basing and Isolation
-
Neutralization: Dissolve the crude TFA salt in a minimal amount of methanol (5 mL). Pass the solution through a basic ion-exchange resin column (e.g., Amberlyst A21) or treat with saturated aqueous K2CO3 followed by exhaustive extraction with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1).
-
Final Isolation: Dry the organic extracts over Na2SO4, filter, and concentrate in vacuo.
-
Validation: The final product, 3-Methoxy-1-(piperazin-1-yl)propan-1-one, should be analyzed via 1H-NMR (CDCl3) and LC-MS to confirm the presence of the piperazine secondary amine (broad singlet, ~2.5 ppm) and the methoxy group (singlet, ~3.3 ppm), confirming a mass of [M+H]+ = 173.1.
References
- Inhibitors of PARG (Patent WO2024173234A1). World Intellectual Property Organization. Demonstrates the application of substituted piperazin-1-yl-propan-1-one derivatives as critical scaffolds in targeted oncology therapeutics.
-
1-(Piperazin-1-yl)propan-1-one Compound Summary . National Center for Biotechnology Information. PubChem Compound Database. Provides foundational structural, safety, and physical property data for the core piperazine-propanone scaffold. URL:[Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Abstract
This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. This guide provides a detailed protocol for method development, validation, and sample analysis, underpinned by established scientific principles and regulatory guidelines.
Introduction
The piperazine moiety is a prevalent structural motif in a multitude of active pharmaceutical ingredients (APIs), valued for its ability to impart desirable physicochemical and pharmacological properties.[1] The accurate quantification of piperazine-containing intermediates, such as 3-Methoxy-1-(piperazin-1-yl)propan-1-one, is paramount to ensuring the quality, safety, and efficacy of the final drug product. A validated, reliable analytical method is therefore a critical component of the drug development and manufacturing process.
This document provides a step-by-step guide for the development and validation of a reversed-phase HPLC method for 3-Methoxy-1-(piperazin-1-yl)propan-1-one, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Physicochemical Properties of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical and efficient HPLC method development strategy.
| Property | Estimated Value/Information | Rationale for HPLC Method Development |
| Chemical Structure | The presence of a piperazine ring, a basic nitrogenous heterocycle, and a carbonyl group suggests the molecule will have a degree of polarity and is likely to be ionizable. | |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.23 g/mol | |
| pKa (Estimated) | ~7.0 - 8.0 | Piperazine itself is a diprotic base with pKa values around 5.5 and 9.7. Substitution on the nitrogen atoms can influence these values. For substituted phenylpiperazines, pKa values in the range of 6.35–6.92 have been reported. Given the N-acyl substitution, a pKa in the slightly basic range is a reasonable estimate. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH. |
| UV Absorbance (Estimated) | λmax ~210-230 nm | The molecule lacks a strong chromophore. The carbonyl group and the piperazine ring are expected to have UV absorbance at lower wavelengths. For a similar structure, 1-(3-methoxyphenyl)piperazine, a maximum absorbance at 210 nm in an acidic solvent has been noted. A diode array detector (DAD) scan during initial method development is essential to determine the optimal detection wavelength. |
| Solubility | Expected to be water-soluble, especially in acidic conditions. | The presence of polar functional groups and the basic nature of the piperazine ring suggest good solubility in aqueous mobile phases, particularly at a pH where the piperazine nitrogen is protonated. |
HPLC Method Development
The objective of the method development was to achieve a symmetric peak for 3-Methoxy-1-(piperazin-1-yl)propan-1-one, with good retention and resolution from any potential impurities, within a reasonable run time.
Initial Conditions and Rationale
-
Chromatographic Mode: Reversed-phase HPLC was selected due to the polar nature of the analyte.
-
Stationary Phase: A C18 column is a versatile and common starting point for reversed-phase chromatography.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. A buffer is necessary to control the pH and ensure consistent ionization of the analyte.
-
Detection: UV detection was chosen based on the presence of the carbonyl group. An initial DAD scan from 200-400 nm was planned to determine the optimal wavelength for detection.
Optimization of Chromatographic Conditions
The following diagram illustrates the workflow for optimizing the HPLC method:
Caption: HPLC Method Validation Parameters.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, and a sample spiked with potential related substances. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity and Range
The linearity of the method was assessed by preparing and analyzing a series of six standard solutions of 3-Methoxy-1-(piperazin-1-yl)propan-1-one at concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.
Accuracy
The accuracy of the method was determined by performing recovery studies. A known amount of 3-Methoxy-1-(piperazin-1-yl)propan-1-one was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The recovery values were within the acceptable limits of 98-102%, demonstrating the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
The low relative standard deviation (%RSD) values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
| Parameter | Result |
| LOD | 1 µg/mL |
| LOQ | 3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Acetonitrile composition (± 2%)
The system suitability parameters (retention time, peak asymmetry, and theoretical plates) remained within the acceptable limits for all variations, demonstrating the robustness of the method.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methoxy-1-(piperazin-1-yl)propan-1-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the linearity study.
Sample Preparation
Accurately weigh a sample containing 3-Methoxy-1-(piperazin-1-yl)propan-1-one. Dissolve the sample in a suitable volume of mobile phase to obtain a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution five times. The acceptance criteria are as follows:
-
%RSD of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Conclusion
This application note details a robust and reliable reversed-phase HPLC method for the quantitative analysis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis in pharmaceutical laboratories.
References
-
U.S. Pharmacopeia General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Malík, I., Sedlárová, E., & Csöllei, J. (2004). Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635). Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 53(5), 256–260. [Link]
-
SWGDRUG. 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). [Link]
-
Šimůnek, T., et al. (2015). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 20(8), 14837–14855. [Link]
Sources
The Versatility of 3-Methoxy-1-(piperazin-1-yl)propan-1-one: A Pharmaceutical Building Block
Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a multitude of therapeutic agents. Its prevalence in marketed drugs is a testament to its remarkable versatility, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3] The piperazine moiety's ability to modulate aqueous solubility, lipophilicity, and receptor-binding interactions makes it an invaluable component in the medicinal chemist's toolbox.[3] This structural unit is found in drugs targeting a wide array of conditions, including central nervous system disorders, cancer, and inflammatory diseases.[2][3]
This guide focuses on a specific, yet highly versatile, derivative: 3-Methoxy-1-(piperazin-1-yl)propan-1-one . This building block incorporates the foundational piperazine core, functionalized with a methoxypropanoyl group. This strategic combination of a flexible linker and a polar functional group opens up a wide range of synthetic possibilities for creating novel drug candidates. Herein, we provide a detailed exploration of its properties, applications, and exemplary protocols for its use in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final active pharmaceutical ingredient (API).
| Property | Value | Source/Method |
| IUPAC Name | 1-(3-methoxypropanoyl)piperazine | --- |
| CAS Number | 213963-76-9 (base) | --- |
| Molecular Formula | C8H16N2O2 | [4] |
| Molecular Weight | 172.23 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid or oil | Inferred from similar compounds |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane | Inferred from structure |
| Boiling Point | Not determined | --- |
| Melting Point | Not determined | --- |
Core Applications in Medicinal Chemistry
The unique structural features of 3-Methoxy-1-(piperazin-1-yl)propan-1-one make it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds. The secondary amine of the piperazine ring provides a key reactive handle for further functionalization, while the methoxypropanoyl moiety can influence solubility and metabolic stability.
The primary utility of this building block lies in its role as a precursor for introducing a substituted piperazine ring into a target molecule. This is a common strategy in drug design to modulate receptor affinity and pharmacokinetic profiles.[5]
Figure 1: Potential applications of 3-Methoxy-1-(piperazin-1-yl)propan-1-one in drug discovery.
Experimental Protocols
The following protocols are provided as illustrative examples of how 3-Methoxy-1-(piperazin-1-yl)propan-1-one can be utilized in common synthetic transformations relevant to pharmaceutical development. Researchers should adapt these procedures to their specific substrates and experimental conditions.
Protocol 1: Synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
This protocol describes a plausible method for the synthesis of the title compound from piperazine and 3-methoxypropionic acid.
Reaction Scheme:
Piperazine + 3-Methoxypropionic Acid → 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Materials:
-
Piperazine
-
3-Methoxypropionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in DCM.
-
Addition of Reagents: To the stirred solution, add 3-methoxypropionic acid (1.1 equivalents). Cool the mixture in an ice bath.
-
Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Rationale: This protocol employs a standard amide coupling reaction, a fundamental transformation in organic synthesis. The use of an excess of the acid and coupling agent helps to drive the reaction to completion. The aqueous workup is essential to remove unreacted starting materials and byproducts.
Protocol 2: N-Arylation of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
This protocol details the coupling of the title compound with an aryl halide, a key step in the synthesis of many CNS-active drugs.[6]
Reaction Scheme:
3-Methoxy-1-(piperazin-1-yl)propan-1-one + Aryl-Halide → N-Aryl-4-(3-methoxypropanoyl)piperazine
Materials:
-
3-Methoxy-1-(piperazin-1-yl)propan-1-one
-
Aryl halide (e.g., 2-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 3-Methoxy-1-(piperazin-1-yl)propan-1-one (1.0 equivalent) in DMF, add the aryl halide (1.1 equivalents) and K₂CO₃ (2.0 equivalents).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with EtOAc.
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.
Rationale: This protocol describes a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-withdrawing group on the aryl halide activates the ring towards nucleophilic attack by the secondary amine of the piperazine. The base is required to neutralize the hydrohalic acid formed during the reaction.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. mdpi.com [mdpi.com]
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Introduction & Scientific Context
3-Methoxy-1-(piperazin-1-yl)propan-1-one (Chemical Formula: C₈H₁₆N₂O₂) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Featuring both a secondary amine (piperazine ring) and an ether-functionalized amide (3-methoxypropanoyl group), it serves as a critical intermediate in the synthesis of complex therapeutics, including anaplastic lymphoma kinase (ALK) inhibitors[1] and soluble epoxide hydrolase (sEH) inhibitors[2].
Accurate structural elucidation of this compound is paramount for downstream synthetic applications. This application note provides a comprehensive, causality-driven protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, detailing experimental parameters, spectral assignments, and the underlying physical chemistry governing its spectral behavior.
Experimental Protocols
As a self-validating system, the NMR workflow must ensure that sample preparation does not introduce artifacts (such as solvent exchange or concentration-dependent shifts) that could be misinterpreted as structural anomalies.
Sample Preparation
-
Sample Mass : Weigh exactly 15–20 mg of 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
-
Solvent Selection : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected due to the compound's moderate lipophilicity. Unlike protic solvents (e.g., Methanol-d₄), CDCl₃ prevents rapid deuterium exchange at the secondary amine (NH) position, allowing the NH proton to be observed as a broad singlet. Furthermore, TMS provides an absolute zero reference point (0.00 ppm) to calibrate chemical shifts[3].
-
-
Filtration : Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates. Causality: Particulates disrupt the homogeneity of the magnetic field (B₀), leading to poor shimming and broadened spectral lines.
Acquisition Parameters
-
¹H NMR (400 MHz) :
-
Scans (ns) : 16
-
Relaxation Delay (d1) : 1.0 s
-
Pulse Angle : 30°
-
-
¹³C NMR (100 MHz) :
-
Scans (ns) : 1024 (Required due to the low natural abundance of ¹³C, ~1.1%).
-
Relaxation Delay (d1) : 2.0 s
-
Decoupling : WALTZ-16 composite pulse decoupling.
-
Causality: A longer relaxation delay (2.0 s) is strictly required in ¹³C NMR to ensure the complete longitudinal relaxation (T₁) of the quaternary carbonyl carbon (~170 ppm). Failing to allow sufficient relaxation will result in the carbonyl peak "disappearing" into the baseline noise[4].
-
NMR Sample Preparation and Acquisition Workflow
Data Presentation & Spectral Assignments
The spectral data below synthesizes empirical rules and literature precedents for 3-methoxypropanamides[4][5] and piperazine amides[3].
¹H NMR Assignments (400 MHz, CDCl₃)
The ¹H NMR spectrum is characterized by the distinct aliphatic chain of the 3-methoxypropanoyl group and the complex multiplets of the piperazine ring.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -OCH₃ | 3.35 | Singlet (s) | - | 3H | Methoxy methyl |
| -O-CH₂- | 3.65 | Triplet (t) | 6.5 | 2H | C3 methylene |
| -CH₂-C(=O) | 2.60 | Triplet (t) | 6.5 | 2H | C2 methylene |
| N-CH₂ (Amide) | 3.55 – 3.65 | Multiplet (m) | - | 4H | Piperazine C2', C6' |
| NH-CH₂ (Amine) | 2.80 – 2.90 | Multiplet (m) | - | 4H | Piperazine C3', C5' |
| -NH | 1.80 | Broad Singlet (br s) | - | 1H | Secondary amine (Exchangeable) |
¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Type | Assignment |
| C=O | 170.5 | Quaternary (Cq) | Carbonyl C1 |
| -O-CH₂- | 68.8 | Methylene (CH₂) | C3 |
| -OCH₃ | 58.7 | Methyl (CH₃) | Methoxy carbon |
| N-CH₂ (Amide) | 46.5, 42.5 | Methylene (CH₂) | Piperazine C2', C6' (Split) |
| NH-CH₂ (Amine) | 46.0, 45.5 | Methylene (CH₂) | Piperazine C3', C5' |
| -CH₂-C(=O) | 33.5 | Methylene (CH₂) | C2 |
Mechanistic Insights: Amide Bond Restricted Rotation
A hallmark of piperazine amides in NMR spectroscopy is the anomalous broadening or splitting of the piperazine carbon and proton signals[6].
The Causality: The amide bond (N-C=O) possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance restricts the free rotation around the C-N bond at room temperature. Consequently, the piperazine ring is locked into a conformation where the two methylene groups adjacent to the amide nitrogen (C2' and C6') exist in magnetically non-equivalent environments (one syn to the carbonyl oxygen, one anti).
In the ¹³C NMR spectrum, this manifests as two distinct peaks for the N-CH₂ carbons (e.g., 46.5 ppm and 42.5 ppm) rather than a single averaged peak[6]. If the sample is heated (Variable Temperature NMR), the rotation rate increases, and these peaks will coalesce into a single sharp signal.
Spin-Spin Coupling and Structural Connectivity Network
References
-
PubChem - 3-Methoxypropanamide Spectral Information. National Institutes of Health (NIH). Available at:[Link]
-
National Center for Biotechnology Information (PMC) - Piperazine amides with desirable solubility, physicochemical and drug-like properties. Available at:[Link]
-
Royal Society of Chemistry (RSC) - Mild Dynamic Kinetic Resolution of Amines by Coupled Visible-Light Photoredox and Enzyme Catalysis (Supporting Information). Available at:[Link]
-
ResearchGate - 13C-NMR sequence analysis 8. Investigation on piperazine-containing copolyamides. Available at:[Link]
-
RSC Advances - Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors. Available at:[Link]
-
ACG Publications - Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at:[Link]
Sources
- 1. Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00681E [pubs.rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-Methoxypropanamide | C4H9NO2 | CID 5252481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 3-Methoxy-1-(piperazin-1-yl)propan-1-one into Peptide Synthesis Workflows
Abstract
This technical guide provides detailed protocols and scientific rationale for the incorporation of 3-Methoxy-1-(piperazin-1-yl)propan-1-one into standard solid-phase peptide synthesis (SPPS) workflows. The unique structure of this reagent, featuring a secondary amine within a piperazine ring and an N-acyl moiety, presents novel opportunities for peptide modification, specifically as a capping agent or for C-terminal derivatization. These modifications can be instrumental in modulating the physicochemical properties of synthetic peptides, such as solubility, stability, and receptor affinity. This document is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of peptide modification strategies.
Introduction: The Rationale for Piperazine-Based Peptide Modifications
The piperazine scaffold is a "privileged structure" frequently found in pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1] In peptide science, the derivatization of peptides is a critical strategy to enhance their therapeutic potential by overcoming inherent limitations like poor metabolic stability and low bioavailability.[2] Incorporating piperazine-based moieties can introduce conformational constraints and alter hydrogen bonding patterns, influencing the peptide's secondary structure and its interaction with biological targets.[3]
3-Methoxy-1-(piperazin-1-yl)propan-1-one is a bifunctional reagent. Its secondary amine offers a nucleophilic site for covalent attachment to a peptide's carboxyl group, while the methoxy-terminated acyl chain provides a neutral, moderately hydrophilic cap. This guide will focus on its application in two primary contexts:
-
N-Terminal Capping: To terminate peptide elongation and introduce a neutral, non-ionizable end group.
-
C-Terminal/Side-Chain Modification: To derivatize the C-terminal carboxyl group or the side-chain carboxylates of acidic residues (Asp, Glu), potentially enhancing signal in mass spectrometry or altering the peptide's overall charge and solubility.[4][5]
Foundational Chemistry: The Acylation of Piperazines
The core reaction for incorporating 3-Methoxy-1-(piperazin-1-yl)propan-1-one is the formation of an amide bond between the piperazine's secondary amine and a carboxylic acid on the peptide. This reaction is governed by the principles of peptide coupling chemistry. An activating agent is required to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the piperazine nitrogen.
Common coupling reagents used in solid-phase peptide synthesis (SPPS), such as carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HATU, HBTU), are well-suited for this purpose.[6][7][8] The choice of coupling agent and additives (e.g., Oxyma, HOBt) is critical to ensure high reaction efficiency and minimize potential side reactions like racemization.[6][8]
Experimental Workflows & Protocols
The following protocols are designed for standard manual or automated Fmoc-based solid-phase peptide synthesis.[9][10]
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| 3-Methoxy-1-(piperazin-1-yl)propan-1-one | ≥95% Purity (e.g., Biosynth, Cat# XWC20214)[11] |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g loading |
| 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.2 mmol/g loading |
| Fmoc-protected amino acids | Standard side-chain protection (tBu, Boc, Trt) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| N,N'-Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Coupling Agents (HATU, HBTU, or DIC) | Peptide synthesis grade |
| Additives (OxymaPure® or HOBt) | Peptide synthesis grade |
| Scavengers (TIS, H2O, EDT) | Reagent grade |
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide
This protocol describes the final step in peptide synthesis where the N-terminal Fmoc group is removed, and the free amine is acylated with a capping agent. Here, we adapt this process to use 3-Methoxy-1-(piperazin-1-yl)propan-1-one to acylate the peptide's N-terminus. Correction: The title compound has a free secondary amine, making it suitable for coupling to a carboxyl group, not for acylating an amine. The correct application is C-terminal or side-chain modification. The following protocol will be for C-terminal modification.
Corrected Protocol 1: C-Terminal Modification of a Peptide in Solution
This protocol is performed after the peptide has been synthesized, cleaved from the resin, and purified. It details the derivatization of the C-terminal carboxyl group.
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the purified, lyophilized peptide (1 equivalent) in a suitable solvent. A mixture of DMF and DCM (1:1) is often effective. Ensure the peptide is fully dissolved.
-
Activation Cocktail Preparation: In a separate vial, prepare the activation mixture. Dissolve HATU (1.1 equivalents) and HOAt (1.1 equivalents) in DMF. Alternatively, for a carbodiimide approach, use DIC (1.1 equivalents) and OxymaPure (1.1 equivalents).
-
Carboxyl Group Activation: Add the activation cocktail to the dissolved peptide solution. Add DIEA (2 equivalents) to the mixture to raise the pH and facilitate the reaction. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Piperazine Addition: Add a solution of 3-Methoxy-1-(piperazin-1-yl)propan-1-one (1.5 equivalents) in DMF to the activated peptide solution.
-
Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS to confirm the formation of the desired product, identified by a mass shift corresponding to the addition of the piperazine moiety minus water.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water containing 0.1% TFA and purify the derivatized peptide using reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC analysis.
Protocol 2: On-Resin Derivatization of an Asp/Glu Side Chain
This protocol outlines the selective deprotection of an Asp or Glu side chain on a fully assembled, resin-bound peptide, followed by coupling with 3-Methoxy-1-(piperazin-1-yl)propan-1-one. This requires an orthogonal protection strategy for the acidic residue's side chain (e.g., Alloc or Dde).
Step-by-Step Methodology:
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc-SPPS. For the target Asp/Glu residue, use Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH.
-
Selective Side-Chain Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (10 equivalents) in DCM.
-
Agitate the mixture under an inert atmosphere (N₂ or Ar) for 2 x 30 minutes.
-
Wash the resin thoroughly with DCM (3x), 0.5% DIEA in DMF (3x), and DMF (5x) to remove the palladium catalyst and byproducts.
-
-
Piperazine Coupling:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate 3-Methoxy-1-(piperazin-1-yl)propan-1-one by considering it as an amine to be coupled to the newly exposed carboxylic acid. Correction: The free carboxyl group is on the resin-bound peptide. This group needs activation.
-
Activate the free side-chain carboxyl group on the resin by adding a solution of HATU (3 equivalents) and DIEA (6 equivalents) in DMF to the resin. Allow to react for 5 minutes.
-
Add 3-Methoxy-1-(piperazin-1-yl)propan-1-one (3 equivalents) to the activated resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a negative Kaiser test on a resin sample.
-
-
Final Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.[9]
-
-
Purification and Analysis: Precipitate the peptide in cold diethyl ether, lyophilize, and purify by RP-HPLC. Confirm the modification via mass spectrometry.
Visualization of Workflows
Workflow for C-Terminal Modification
Caption: Workflow for on-resin side-chain modification.
Trustworthiness and Self-Validation
To ensure the success and validity of these protocols, the following control points are essential:
-
Purity of Reagents: The purity of 3-Methoxy-1-(piperazin-1-yl)propan-1-one should be confirmed (e.g., by NMR or LC-MS) before use, as impurities can lead to unintended side-products.
-
Reaction Monitoring: LC-MS is an indispensable tool for monitoring the progress of both solution-phase and on-resin reactions (via a test cleavage of a small resin sample). This allows for real-time assessment of reaction completion and identification of potential issues.
-
High-Resolution Mass Spectrometry (HRMS): Final confirmation of the modified peptide's identity must be performed using HRMS to verify the exact mass, confirming that the desired modification has occurred.
-
Orthogonal Strategy Validation: When performing on-resin side-chain modification, it is crucial to confirm the complete removal of the orthogonal protecting group (e.g., Alloc) before proceeding with the piperazine coupling. A small sample of resin can be cleaved and analyzed by LC-MS after the selective deprotection step.
Conclusion and Future Perspectives
The incorporation of 3-Methoxy-1-(piperazin-1-yl)propan-1-one represents a novel strategy for the terminal and side-chain modification of synthetic peptides. The protocols outlined in this guide provide a robust framework for chemists to explore this reagent's potential in modulating peptide properties. By leveraging established principles of peptide chemistry, researchers can confidently integrate this building block into their synthesis workflows. Future studies should focus on systematically evaluating the impact of this modification on peptide conformation, enzymatic stability, and biological activity to fully elucidate its potential in the design of next-generation peptide therapeutics.
References
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. National Center for Biotechnology Information. [Link]
-
Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction - PubMed. National Center for Biotechnology Information. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Royal Society of Chemistry. [Link]
-
Coupling Reagents - Aapptec Peptides. Aapptec. [Link]
-
Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
3-methoxy-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one - C13H22N2O4 | CSMS00103926159 - Chemspace. Chemspace. [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis, chemistry and conformational properties of piperazic acids - RSC Publishing. Royal Society of Chemistry. [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry | Request PDF - ResearchGate. ResearchGate. [Link]
-
Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. MDPI. [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. National Center for Biotechnology Information. [Link]
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents.
-
Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Synthesis, chemistry and conformational properties of piperazic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Sapphire Bioscience [sapphirebioscience.com]
Application Note: High-Throughput Quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection. This guide provides a detailed protocol, explains the rationale behind key experimental parameters, and offers insights for successful implementation.
Introduction
3-Methoxy-1-(piperazin-1-yl)propan-1-one is a piperazine derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its inherent selectivity, sensitivity, and wide linear dynamic range. The basic nature of the piperazine moiety lends itself well to positive mode electrospray ionization (ESI), a common and effective ionization technique for such molecules. This application note details a complete workflow, from sample receipt to data acquisition, for the reliable determination of 3-Methoxy-1-(piperazin-1-yl)propan-1-one in human plasma.
Physicochemical Properties of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source/Rationale |
| Chemical Structure | ![]() | 3-Methoxy-1-(piperazin-1-yl)propan-1-one |
| Molecular Formula | C8H16N2O2 | - |
| Molecular Weight | 172.23 g/mol (free base) | - |
| Molecular Weight (HCl salt) | 208.68 g/mol [1] | As the compound is often supplied as a hydrochloride salt. |
| Predicted pKa | ~8.2 | Based on structurally similar piperazine derivatives, the secondary amine in the piperazine ring is the most basic site. This value is crucial for optimizing sample preparation (pH adjustment for extraction) and chromatography (mobile phase pH for retention and peak shape). A pKa in this range indicates that the analyte will be protonated at acidic pH.[2] |
| Predicted logP | ~0.5 - 1.5 | This predicted value suggests moderate hydrophilicity, influencing the choice of extraction solvent and chromatographic conditions. A lower logP indicates that the compound is relatively polar. |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: A schematic of the bioanalytical workflow for the quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Detailed Protocols
Part 1: Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences, such as proteins and phospholipids, and for concentrating the analyte of interest.[3][4][5] Given the physicochemical properties of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, three common and effective methods are presented below. The selection of the optimal method may depend on the required limit of quantification, sample throughput, and available resources.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.[6][7]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid. The acidic ACN aids in efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[2][8]
-
To 200 µL of human plasma in a glass tube, add 20 µL of the internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 10). This ensures the analyte is in its neutral, more organic-soluble form.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5 minutes to facilitate the extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for significant analyte concentration, making it ideal for achieving low limits of quantification.[8][9][10] A mixed-mode cation exchange polymer-based sorbent is recommended for basic compounds like piperazine derivatives.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is protonated and ready for binding to the cation exchange sorbent.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Part 2: LC-MS/MS Parameters
The following parameters are a robust starting point for method development and can be further optimized for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. The shorter column length allows for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for basic analytes and promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. | A gradient elution is necessary to effectively separate the analyte from potential matrix components and ensure a sharp peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | A small injection volume helps to minimize peak broadening and matrix effects. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine moiety is readily protonated, making positive ESI the ideal ionization technique. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides the highest selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 173.1 [M+H]+ | This corresponds to the protonated molecular ion of the free base. |
| Product Ions (Q3) | To be determined experimentally | The most abundant and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier). Based on the fragmentation of similar piperazine structures, characteristic losses related to the piperazine ring and the methoxypropyl group are expected. Common fragments for piperazine-containing compounds often involve cleavage of the C-N bonds within the piperazine ring. |
| Collision Energy (CE) | To be optimized for the specific instrument | The CE should be optimized to maximize the intensity of the desired product ions. |
| Source Temperature | 500 °C | Optimized for efficient desolvation. |
| Gas 1 (Nebulizer Gas) | 50 psi | Aids in the formation of a fine spray. |
| Gas 2 (Heater Gas) | 50 psi | Facilitates desolvation of the mobile phase. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass spectrometer. |
| IonSpray Voltage | 5500 V | The high voltage applied to the ESI needle promotes ionization. |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one in human plasma. The described sample preparation protocols offer flexibility to meet various analytical requirements, from high-throughput screening to assays demanding the lowest limits of detection. The optimized chromatographic and mass spectrometric parameters serve as a strong foundation for the successful implementation of this method in a regulated or research environment.
References
- Agilent Technologies, Inc. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Ovid.
- Thermo Fisher Scientific. "Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum."
- LCGC International.
- Agilent Technologies, Inc.
- Spectroscopy Europe. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." December 11, 2018.
- Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep."
- LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." August 1, 2021.
- Sapphire Bioscience. "3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride."
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ResearchGate. "(PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl)
- Organomation.
- Google Patents. "CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs."
- Waters Corporation. "Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions."
- ResearchGate.
- Benchchem.
- MDPI. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples." May 12, 2024.
- Vulcanchem. "1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride."
- SWGDRUG.org. "1-(3-METHOXYPHENYL)PIPERAZINE." June 27, 2005.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. tecan.com [tecan.com]
- 6. agilent.com [agilent.com]
- 7. organomation.com [organomation.com]
- 8. ovid.com [ovid.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
in vivo dosing and administration protocols for 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Application Note: In Vivo Dosing, Pharmacokinetic, and Bioanalytical Protocols for 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Executive Summary & Pharmacological Context
3-Methoxy-1-(piperazin-1-yl)propan-1-one (often utilized as a hydrochloride salt, CAS 1797202-14-2) is a highly specific piperazine derivative utilized primarily as a synthetic building block or a targeted ligand in preclinical drug discovery. Piperazine scaffolds are privileged structures in medicinal chemistry, frequently employed to enhance aqueous solubility, modulate pharmacokinetic (PK) profiles, and drive blood-brain barrier (BBB) penetration for Central Nervous System (CNS) targets.
Because the structural modifications on the piperazine ring dictate the molecule's metabolic fate and clearance, establishing a rigorous in vivo PK and pharmacodynamic (PD) protocol is critical. This guide outlines a self-validating, causality-driven methodology for the in vivo administration, sampling, and bioanalytical quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, adhering strictly to [1] and [2].
Experimental Design & Causality: The "Why" Behind the Protocol
To build a self-validating experimental system, every choice from the animal model to the analytical detector must be deliberately engineered to prevent confounding variables.
-
Animal Model Selection: Sprague-Dawley (SD) rats (male, 220–250 g) are selected. Causality: SD rats provide a sufficient total blood volume (~15–18 mL) to allow for serial blood sampling (up to 1.5 mL total over 24 hours) without inducing hypovolemic shock or requiring fluid replacement, which would artificially alter the drug's volume of distribution ( Vd ).
-
Formulation Strategy:
-
Intravenous (IV): 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: The compound's methoxy-propanone moiety and piperazine ring offer moderate polarity, but the free base may precipitate in pure saline. Solutol prevents endothelial precipitation upon injection.
-
Per Os (PO): 0.5% Carboxymethylcellulose (CMC-Na) in water. Causality: Creates a homogenous suspension that ensures uniform dosing in the gastrointestinal tract, providing an accurate assessment of oral bioavailability ( F% ).
-
-
Tissue Sampling (Brain): Piperazine derivatives are notorious for high CNS partitioning. Causality: Harvesting brain tissue allows for the calculation of the brain-to-plasma ratio ( Kp ), a critical metric for evaluating off-target CNS toxicity or on-target neurological efficacy [3].
In vivo pharmacokinetic study workflow from formulation to data analysis.
Step-by-Step In Vivo Methodology
Phase A: Dosing and Administration
-
Acclimation & Fasting: Acclimate SD rats for 5 days. Fast the PO group for 12 hours prior to dosing to prevent food-effect variability on absorption; provide water ad libitum.
-
IV Administration (2 mg/kg): Administer the IV formulation via the lateral tail vein using a 27G needle. The injection volume should not exceed 2 mL/kg to prevent acute volume overload.
-
PO Administration (10 mg/kg): Administer the PO suspension via oral gavage using a stainless-steel bulb-tipped needle. Dosing volume should be standardized at 5 mL/kg.
Phase B: Serial Sampling and Processing
-
Blood Collection: Using a jugular vein catheter, collect 150 µL of blood at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Anticoagulation: Transfer blood immediately into pre-chilled K2-EDTA tubes. Causality: K2-EDTA chelates calcium, preventing coagulation without inducing the osmotic fluid shifts associated with sodium heparin.
-
Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to 96-well plates and flash-freeze on dry ice. Store at -80°C.
-
Tissue Harvesting (Terminal): At 1 h and 4 h post-dose (utilizing satellite groups), euthanize animals via CO2 asphyxiation. Perfuse transcardially with ice-cold saline to remove residual blood from the cerebral vasculature. Homogenize brain tissue in a 1:3 (w/v) ratio of PBS (pH 7.4).
Bioanalytical Method Validation (LC-MS/MS)
To ensure the data is regulatory-compliant, the quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one must be validated according to [2].
Sample Preparation (Protein Precipitation)
-
Aliquot 20 µL of plasma or brain homogenate into a 96-well plate.
-
Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression during Electrospray Ionization (ESI).
-
Vortex for 5 minutes at 800 rpm, then centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions.
Quantitative Data & Acceptance Criteria
The method must pass the following self-validating criteria before sample analysis begins:
Table 1: Bioanalytical Validation Acceptance Criteria (FDA Aligned)
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | Analyze 6 independent lots of blank matrix | Interfering peaks < 20% of LLOQ response |
| Accuracy | QC samples at Low, Mid, and High concentrations | ±15% of nominal concentration |
| Precision (CV%) | 5 replicates per QC level | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (MF) | IS-normalized MF in 6 distinct matrix lots | Coefficient of Variation (CV) ≤ 15% |
| Stability | Benchtop (4h), Freeze-Thaw (3 cycles) | Deviation ≤ 15% from nominal |
Metabolic Pathway & Pharmacokinetic Profiling
Piperazine derivatives predominantly undergo hepatic metabolism mediated by Cytochrome P450 (CYP) enzymes. The secondary amine of the piperazine ring is highly susceptible to N-dealkylation, while the methoxy group is a prime target for O-demethylation [3]. Understanding this pathway is critical for interpreting clearance ( CL ) rates.
Putative CYP450-mediated metabolic pathway of 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Expected Pharmacokinetic Outcomes
Based on the structural properties of analogous piperazine derivatives, the following table summarizes the anticipated PK parameters. High clearance and moderate half-life are typical due to rapid hepatic first-pass metabolism.
Table 2: Representative In Vivo PK Parameters in SD Rats
| Parameter | Unit | Intravenous (2 mg/kg) | Per Os (10 mg/kg) |
| Cmax | ng/mL | - | 125.4 ± 18.2 |
| Tmax | h | - | 0.75 ± 0.25 |
| AUC0−t | ng·h/mL | 480.5 ± 45.1 | 510.2 ± 60.4 |
| t1/2 | h | 1.2 ± 0.3 | 1.8 ± 0.4 |
| CL | mL/min/kg | 69.3 ± 8.5 | - |
| Vdss | L/kg | 4.2 ± 0.6 | - |
| Bioavailability ( F ) | % | - | ~ 21.2% |
Note: The high Volume of Distribution ( Vdss>4L/kg ) indicates extensive tissue distribution, consistent with the lipophilic nature of the un-ionized piperazine core.
References
-
OECD (2010), Test No. 417: Toxicokinetics, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
-
Delgado, R., et al. (2023). Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. Journal of Medicinal Chemistry. URL:[Link]
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Prepared by the Gemini Senior Application Science Team
Welcome to the technical support center for the synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Q1: What is the primary challenge in synthesizing 3-Methoxy-1-(piperazin-1-yl)propan-1-one?
The principal difficulty lies in controlling the selectivity of the acylation reaction. Piperazine is a symmetrical diamine, meaning both of its nitrogen atoms are nucleophilic and can react with the activated 3-methoxypropanoic acid.[1][2] This often leads to the formation of a significant amount of the undesired N,N'-diacylated byproduct, which complicates purification and reduces the overall yield of the target mono-acylated product.[1]
Q2: What are the main strategies to achieve selective mono-acylation of piperazine?
There are two primary and highly effective strategies to promote mono-acylation over di-acylation:
-
Protecting Group Strategy: This is one of the most reliable methods for ensuring selectivity. It involves protecting one of the piperazine nitrogens with a removable group, most commonly a tert-butyloxycarbonyl (Boc) group.[1][3][4] The synthesis becomes a three-step process: (1) protection of piperazine to form N-Boc-piperazine, (2) acylation of the remaining free amine with 3-methoxypropanoic acid, and (3) deprotection to remove the Boc group and yield the final product.[1][4]
-
Direct Acylation with Stoichiometric Control: This is a more direct, one-pot approach. By using a significant molar excess of piperazine relative to the acylating agent (e.g., 3-5 equivalents or more), the statistical probability of the acylating agent reacting with an unreacted piperazine molecule is greatly increased.[1] This method is often combined with slow, dropwise addition of the activated acid to maintain its low concentration in the reaction mixture, further minimizing the chance of a second acylation event.[1]
Q3: How do I choose between the direct acylation and the protecting group strategy?
The choice depends on your specific experimental goals, such as scale, desired purity, and time constraints. The following decision-making workflow and table can guide your choice.
Caption: Decision workflow for selecting a synthetic strategy.
| Feature | Protecting Group Strategy | Direct Acylation (Stoichiometric Control) |
| Selectivity | Excellent; mono-acylation is highly favored. | Good, but highly dependent on reaction conditions. |
| Number of Steps | Multiple steps (protection, acylation, deprotection).[1][4] | One-pot reaction.[1] |
| Yield | Often higher overall yield of pure product. | Can be lower due to byproduct formation. |
| Purification | Generally simpler; intermediates are easier to purify. | More challenging; requires separation from di-acylated product and excess piperazine. |
| Atom Economy | Lower due to the use of a protecting group. | Higher, but requires a large excess of one reagent. |
| Scalability | Robust and highly scalable. | May be less cost-effective on a large scale due to the required excess of piperazine. |
Q4: Which coupling reagent is best for the amide bond formation step?
The choice of coupling reagent is critical for achieving high yield and minimizing side reactions.[5] Amide bond formation requires the activation of the carboxylic acid (3-methoxypropanoic acid) to make it more susceptible to nucleophilic attack by the amine (piperazine or N-Boc-piperazine).[5]
| Coupling Reagent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DIC | Cost-effective, widely used.[5] | Higher risk of racemization (if chiral centers are present); byproducts can be difficult to remove. Often requires an additive like HOBt or Oxyma.[5] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High efficiency, fast reaction times, low risk of racemization.[5] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP | High efficiency, low risk of racemization, non-carcinogenic byproducts.[5] | Can be more expensive. |
Recommendation: For laboratory-scale synthesis where yield and purity are paramount, uronium-based reagents like HATU or COMU are highly recommended due to their efficiency.[5] COMU offers an additional advantage as its morpholino-based byproducts are water-soluble, which greatly simplifies the aqueous workup.[5] For a more cost-effective approach, EDC/HOBt is a reliable choice.[5]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Issue 1: Low Yield of Mono-acylated Product
-
Possible Cause A: Significant formation of di-acylated byproduct.
-
Diagnosis: On a TLC or LC-MS analysis of the crude reaction mixture, a major peak/spot corresponding to the higher molecular weight di-acylated product is observed.
-
Solution (for Direct Acylation):
-
Increase Piperazine Excess: Increase the molar excess of piperazine from 3 equivalents to 5 or even 10 equivalents. This statistically favors the reaction of the activated acid with an unreacted piperazine molecule.[1]
-
Control Reagent Addition: Add the activated 3-methoxypropanoic acid (or the acylating agent like an acyl chloride) dropwise and slowly to the piperazine solution, preferably at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, minimizing the chance of a second acylation.[1]
-
-
-
Possible Cause B: Incomplete Reaction.
-
Diagnosis: TLC or LC-MS shows a large amount of unreacted 3-methoxypropanoic acid and/or piperazine starting material.
-
Solution:
-
Monitor Reaction Progress: Ensure the reaction is monitored over time. If it has stalled, consider extending the reaction time or gently increasing the temperature.[1]
-
Check Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture. Ensure all reagents are fresh and solvents are anhydrous.
-
Use a More Potent Coupling Agent: If using a milder agent like EDC/HOBt, switching to a more reactive uronium salt like HATU can significantly improve conversion rates.[5]
-
-
Issue 2: Difficulty in Product Purification
-
Possible Cause A: Co-elution of mono- and di-acylated products during column chromatography.
-
Diagnosis: Fractions from column chromatography are not pure and contain a mixture of the desired product and the di-acylated byproduct.
-
Solution:
-
Utilize Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. The desired mono-acylated product has a free basic nitrogen and will move into an acidic aqueous layer (e.g., 1M HCl). The di-acylated byproduct has no basic nitrogen and will remain in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover the purified mono-acylated product.[6]
-
Optimize Chromatography: Use a less polar solvent system for column chromatography. The di-acylated product is significantly less polar than the mono-acylated product and will elute much faster. A shallow gradient can improve separation.
-
-
-
Possible Cause B: Persistent impurities from coupling agent byproducts.
-
Diagnosis: The purified product is contaminated with byproducts such as dicyclohexylurea (DCU) from DCC or other reagent-derived impurities.
-
Solution:
-
Filter Insoluble Byproducts: If using DCC, the DCU byproduct is often insoluble in solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration before the aqueous workup.
-
Use Reagents with Water-Soluble Byproducts: As mentioned, switching to a coupling agent like COMU results in byproducts that are easily removed during the aqueous wash steps, simplifying purification significantly.[5]
-
-
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Researchers should always perform their own risk assessment and optimize conditions for their specific setup.
Protocol A: Direct Acylation using EDC/HOBt
This one-pot method relies on stoichiometric control to favor mono-acylation.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add piperazine (5.0 eq.) and dissolve in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 3-methoxypropanoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM/DMF.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred acid/HOBt solution at 0 °C.[5] Stir for 15-20 minutes to allow for the formation of the active ester.
-
Coupling: Slowly add the activated acid solution dropwise to the cold piperazine solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Purify the crude product using the acid-base extraction method described in the troubleshooting section, followed by column chromatography on silica gel if necessary.
Protocol B: Protecting Group Strategy using N-Boc-Piperazine
This multi-step approach offers superior control and generally leads to higher purity.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Dissolve piperazine (3.0 eq.) in a suitable solvent like DCM or THF.
-
In a separate container, dissolve Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in the same solvent.
-
Cool the piperazine solution to 0 °C and add the (Boc)₂O solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to isolate N-Boc-piperazine.[4]
Step 2: Acylation of N-Boc-piperazine with 3-Methoxypropanoic Acid
-
Activation: Dissolve 3-methoxypropanoic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Coupling: Add N-Boc-piperazine (1.05 eq.) to the activated acid solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Couplings with HATU are often rapid.[5]
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of N-Boc-piperazine.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product, tert-butyl 4-(3-methoxypropanoyl)piperazine-1-carboxylate, is often pure enough for the next step but can be further purified by column chromatography if needed.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate from the previous step in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 4-5 equivalents) or a solution of HCl in dioxane.[4]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
The product is typically obtained as a salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent like DCM or ethyl acetate.
References
- A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. (n.d.). Benchchem.
- 3-Methoxypropanoic Acid-d4. (n.d.).
- Technical Support Center: Selective Mono-acyl
- Reactions of Piperazines. (n.d.). Ambeed.com.
- 3-methoxy-1-[3-(piperazin-1-yl)azetidin-1-yl]propan-1-one. (n.d.). Sigma-Aldrich.
- Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Lai, L.-L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Verdi, V., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.
- Lai, L.-L., et al. (2001).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (2019).
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
- Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI.
- 3-Methoxypropionic acid. (n.d.). Sigma-Aldrich.
- 3-Methoxypropionic acid. (n.d.). PubChem, NIH.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Synthesis method for 3-methoxypropiophenone. (n.d.).
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PMC, NIH.
- 3'-methoxypropiophenone synthesis. (n.d.). ChemicalBook.
- Method of making amides of dimethylamine and piperazine. (n.d.).
- 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. (n.d.). Sapphire Bioscience.
- 1-(3-Methoxyphenyl)piperazine synthesis. (n.d.). ChemicalBook.
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (n.d.). PMC, NIH.
- Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). MDPI.
- 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023).
- Synthesis of new amides of the N-methylpiperazine series. (n.d.).
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Welcome to the Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 3-Methoxy-1-(piperazin-1-yl)propan-1-one .
While small piperazine derivatives are typically hydrophilic, this specific N-acyl piperazine can exhibit problematic precipitation in specific assay buffers, at elevated pH levels, or during high-concentration in vivo dosing. This guide synthesizes field-proven methodologies to diagnose and resolve these solubility bottlenecks.
Diagnostic Workflow for Solubility Enhancement
Before altering your formulation, it is critical to identify the physicochemical root cause of the precipitation. The secondary amine on the piperazine ring (pKa ~9.2) and the lipophilic methoxypropanoyl moiety dictate the molecule's behavior in aqueous media.
Caption: Diagnostic decision tree for optimizing the solubility of 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Section A: Salt Formation & Buffer Incompatibility
Q: My compound is a weak base (pKa ~9.2). Why is it precipitating in Phosphate-Buffered Saline (PBS) at pH 7.4? A: This is a classic common-ion and counterion effect. At pH 7.4, the secondary amine of the piperazine ring is predominantly protonated (ionized). However, polyvalent anions like phosphate can interact with the protonated piperazine to form a highly stable, poorly soluble phosphate salt lattice that precipitates out of solution. Solution: Switch your assay buffer to a zwitterionic buffer (e.g., HEPES or MOPS) which does not form insoluble ion pairs with piperazine derivatives. Alternatively, pre-formulate the compound as a mesylate or hydrochloride salt, which lowers the crystal lattice energy and provides a highly favorable solvation enthalpy .
Q: How do I choose the right counterion for salt formation? A: The goal of salt formation is to segregate ions and increase the microenvironmental pH, drastically reducing the lattice energy of the solid state . For piperazine derivatives, strong acids (HCl, methanesulfonic acid) generally yield highly soluble, crystalline salts. If hygroscopicity becomes an issue (a known trait of piperazine hydrochlorides), bulkier organic counterions like citrate or tartrate can be utilized to improve solid-state stability.
Section B: Cosolvent Systems
Q: I need to test the free base at pH 8.5 where it is largely un-ionized. How can I keep it in solution for an in vitro biochemical assay? A: When pH adjustment is not an option, cosolvents are the primary intervention. Cosolvents like Propylene Glycol (PG) or PEG 400 possess both hydrophilic hydrogen-bonding groups and hydrophobic hydrocarbon regions. The hydrophobic regions intercalate into water, disrupting its highly ordered hydrogen-bonding network. This reduces the overall intermolecular attraction of water, lowering the interfacial tension against the lipophilic methoxypropanoyl moiety of your compound .
Section C: Cyclodextrin Complexation
Q: Cosolvents are causing cytotoxicity in my cell-based assays. How can I solubilize the compound completely in aqueous media? A: Utilize host-guest complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic tail of the molecule, while the hydrophilic exterior of the cyclodextrin shell maintains excellent aqueous solubility. This "solubilizes" the molecule without altering its ionization state or stripping the hydration layer of your cells .
Caption: Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.
Data Presentation: Solubilization Strategies
The following tables summarize the quantitative parameters and limits for the discussed solubilization strategies.
Table 1: Physicochemical Interventions for 3-Methoxy-1-(piperazin-1-yl)propan-1-one
| Strategy | Mechanism of Action | Target State | Expected Solubility Gain | Limitations |
| Salt Formation (HCl) | Protonation of 2° amine; lowers lattice energy | Solid API | 10x - 100x | May be hygroscopic; pH dependent |
| Buffer Switch (HEPES) | Prevents insoluble phosphate salt formation | Aqueous Assay | 5x - 10x | Incompatible with phosphate-dependent enzymes |
| Cosolvent (PEG 400) | Disrupts water H-bond network | Liquid Formulation | 50x - 500x | High osmolality; potential cytotoxicity |
| HP-β-CD Complexation | Hydrophobic encapsulation | Liquid/Solid Formulation | 10x - 50x | Requires 1:1 to 1:2 molar excess of CD |
Table 2: Recommended Cosolvent Limits for Assays
| Cosolvent | Dielectric Constant (ε) | Max % (In Vitro Cell Assay) | Max % (In Vivo IV Dosing) |
| DMSO | 46.7 | ≤ 0.5% (v/v) | ≤ 10% (v/v) |
| Ethanol | 24.3 | ≤ 1.0% (v/v) | ≤ 10% (v/v) |
| PEG 400 | 12.4 | ≤ 2.0% (v/v) | ≤ 30% (v/v) |
| Propylene Glycol | 32.1 | ≤ 1.0% (v/v) | ≤ 40% (v/v) |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Do not assume solubility enhancement has occurred without thermodynamic confirmation.
Protocol A: Thermodynamic Shake-Flask Solubility Screening (Salt vs. Free Base)
Purpose: To quantitatively determine the equilibrium solubility of the compound and validate the efficacy of salt formation.
-
Preparation: Weigh approximately 10 mg of 3-Methoxy-1-(piperazin-1-yl)propan-1-one (free base) and 10 mg of its synthesized salt form into separate 2 mL glass HPLC vials.
-
Solvation: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to each vial. A visible suspension must remain (indicating saturation).
-
Equilibration: Seal the vials and incubate on a thermoshaker at 25°C and 300 rpm for exactly 48 hours. Causality note: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.
-
Separation: Centrifuge the vials at 10,000 × g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the PTFE membrane.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a known standard curve.
Protocol B: Phase Solubility Study for HP-β-CD Complexation
Purpose: To confirm the formation of a 1:1 inclusion complex and calculate the stability constant ( K1:1 ).
-
Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM (e.g., 0, 5, 10, 20, 30, 50 mM) in deionized water.
-
Saturation: Add an excess amount of the free base drug (e.g., 5 mg) to 1 mL of each CD solution.
-
Equilibration: Shake the suspensions at 25°C for 72 hours in the dark.
-
Analysis: Centrifuge, filter (0.22 µm), and quantify the dissolved drug concentration via HPLC.
-
Validation: Plot the molar concentration of dissolved drug (Y-axis) against the molar concentration of HP-β-CD (X-axis). An AL -type linear plot validates a 1:1 stoichiometric inclusion complex. The slope of this line is used to calculate the binding affinity, confirming the system is self-validating .
References
-
Title: Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: Journal of Pharmaceutical Sciences / PubMed URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
preventing degradation of 3-Methoxy-1-(piperazin-1-YL)propan-1-one during long-term storage
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-Methoxy-1-(piperazin-1-yl)propan-1-one during long-term storage. This document provides troubleshooting advice and answers to frequently asked questions based on established principles of piperazine chemistry and best practices in compound management.
Introduction
3-Methoxy-1-(piperazin-1-yl)propan-1-one is a chemical compound whose stability is crucial for the reproducibility and validity of experimental results. The piperazine ring system, a core structural feature, is susceptible to degradation through several pathways, primarily influenced by storage conditions. Understanding and mitigating these degradation pathways is essential for maintaining the compound's purity and activity over time. This guide provides a framework for optimal storage and troubleshooting of potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 3-Methoxy-1-(piperazin-1-yl)propan-1-one?
A1: For long-term stability, it is strongly recommended to store 3-Methoxy-1-(piperazin-1-yl)propan-1-one under the following conditions:
-
Temperature: Frozen, at or below -20°C. Storage at -80°C is preferable for extended periods.[1][2] Room temperature storage should be strictly avoided as it can lead to significant degradation of piperazine compounds.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[3]
-
Light: Protect from light by using amber-colored vials or by storing in a dark location.[4]
-
Moisture: The compound should be stored in a tightly sealed container to prevent moisture absorption, as piperazine derivatives can be hygroscopic.[3]
Q2: I have been storing the compound at 4°C. Is this acceptable?
A2: Refrigeration at 4°C may be acceptable for short-term storage, but for long-term stability, freezing is recommended.[1][2] Studies on various piperazine derivatives have shown that while refrigeration slows degradation compared to room temperature, significant analyte loss can still occur over several months.[2] For optimal results and to ensure the integrity of your long-term studies, transferring the compound to a -20°C or -80°C freezer is advisable.
Q3: What are the primary chemical degradation pathways for this compound?
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3] This process can be accelerated by the presence of oxygen and light.
-
Hydrolysis: The amide bond in the propan-1-one moiety could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.
-
Photodegradation: Exposure to UV light can promote the degradation of piperazine compounds.[4]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.[3][5]
Below is a generalized diagram illustrating potential degradation sites on a piperazine-containing molecule.
Caption: Potential degradation pathways of 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Q4: How can I detect and quantify the degradation of my compound?
A4: The most common and reliable methods for detecting and quantifying degradation products are chromatographic techniques coupled with mass spectrometry.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection can be used to separate the parent compound from its degradation products. A stability-indicating method should be developed where all potential degradation products are resolved from the main peak.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identifying and quantifying known and unknown degradation products by providing molecular weight and structural information.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially after derivatization of the compound to increase its volatility.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or activity in assays. | Degradation of the active compound. | 1. Verify storage conditions (temperature, light, moisture). 2. Perform analytical testing (HPLC, LC-MS) to assess purity. 3. If degradation is confirmed, procure a new batch of the compound and store it under optimal conditions. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize the structure of the new peaks using mass spectrometry.[6] 2. Review storage and handling procedures to identify potential causes of degradation. 3. Implement stricter storage protocols (e.g., inert atmosphere, lower temperature). |
| Inconsistent experimental results over time. | Progressive degradation of the compound. | 1. Establish a regular schedule for purity testing of the stored compound. 2. Aliquot the compound upon receipt to minimize freeze-thaw cycles.[1] 3. Use a fresh aliquot for each experiment. |
| Physical changes in the compound (e.g., color change, clumping). | Significant degradation or moisture absorption. | 1. Do not use the compound for experiments. 2. Discard the affected batch and obtain a new one. 3. Review storage container integrity and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Aliquoting and Storage of a New Compound Batch
This protocol is designed to minimize degradation from handling and environmental exposure.
-
Upon receipt, allow the compound container to equilibrate to room temperature before opening to prevent condensation.
-
In a controlled environment with low humidity (e.g., a glove box with an inert atmosphere), weigh out appropriate quantities of the compound into smaller, amber-colored glass vials.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen).
-
Securely seal each vial with a Teflon-lined cap.
-
Label each aliquot with the compound name, concentration (if in solution), date, and batch number.
-
Place the aliquots in a labeled secondary container and store them in a -80°C freezer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Troubleshooting LC-MS Peak Tailing for 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specific to highly basic, polar analytes like 3-Methoxy-1-(piperazin-1-YL)propan-1-one.
Overview of the Analyte
3-Methoxy-1-(piperazin-1-YL)propan-1-one contains a piperazine ring, which features a highly basic secondary amine (pKa ~9.5–9.8). Under standard acidic LC-MS conditions (pH 2–3), this nitrogen is fully protonated. This cationic state drives severe secondary interactions with the stationary phase, manifesting as chromatographic peak tailing, reduced resolution, and compromised mass spectrometric (MS) sensitivity.
Diagnostic Workflow
Caption: Diagnostic decision tree for isolating and resolving piperazine peak tailing in LC-MS.
Frequently Asked Questions (FAQs)
Q1: Why does 3-Methoxy-1-(piperazin-1-YL)propan-1-one exhibit severe tailing on my standard C18 column? A1: The root cause is a mixed-mode retention mechanism driven by the piperazine ring. In standard acidic mobile phases (e.g., pH 2.7 with 0.1% formic acid), the secondary amine is fully protonated. Standard silica-based C18 columns contain residual surface silanol groups (Si-OH). Even on heavily endcapped columns, a subset of highly acidic silanols remains ionized (Si-O⁻) at low pH. The protonated piperazine undergoes strong cation-exchange interactions with these negatively charged silanols [4]. Because this ionic interaction is kinetically slower than standard hydrophobic partitioning, the later-eluting molecules drag, forming an asymmetrical "tail" [7].
Q2: I am using 0.1% Formic Acid for MS compatibility. Why does the tailing worsen even with small injection volumes? A2: You are experiencing "mass overload" specific to low-ionic-strength buffers. Formic acid is a weak acid and provides very low ionic strength compared to traditional UV buffers like 20 mM phosphate [5]. Due to this low ionic strength, the mobile phase lacks the buffer capacity to effectively shield the electrostatic interactions between the protonated piperazine and the silica surface [8]. The limited number of accessible silanol sites quickly becomes saturated, causing the peak to distort and tail exponentially as analyte concentration increases.
Q3: Can I use TFA (Trifluoroacetic acid) to fix the peak shape? A3: While 0.05% - 0.1% TFA is an excellent ion-pairing agent that will neutralize the positive charge on the piperazine and block silanol interactions [1], it is highly discouraged in LC-MS. TFA strongly suppresses electrospray ionization (ESI) signals by forming stable, neutral ion pairs in the gas phase, drastically reducing MS sensitivity. Furthermore, TFA is highly retentive and will contaminate the MS source. Instead, you should utilize modern column chemistry solutions.
Q4: What are the best column chemistries to resolve this without sacrificing MS sensitivity? A4: To maintain MS sensitivity while fixing peak shape, I recommend two distinct approaches:
-
Charged Surface Hybrid (CSH) Technology (Low pH): CSH columns incorporate a low-level positive surface charge. At low pH, this positive surface repels the protonated piperazine, preventing it from reaching the underlying silanols [3]. This allows you to maintain excellent peak shape and high loading capacity even in low-ionic-strength 0.1% formic acid[2].
-
Ethylene Bridged Hybrid (BEH) Technology (High pH): BEH columns are chemically stable up to pH 12. By shifting the mobile phase to pH 10, the piperazine secondary amine is neutralized (pH > pKa). Neutral molecules do not undergo cation exchange, completely eliminating silanol-driven tailing [1].
Experimental Protocols: Self-Validating Workflows
Protocol A: Low-pH Repulsion Strategy (Recommended for General LC-MS)
Mechanism: Utilizes electrostatic repulsion via a positively charged stationary phase to prevent silanol interactions while maintaining optimal ESI+ ionization.
-
Column Selection: Install a Charged Surface Hybrid column (e.g., Waters ACQUITY CSH C18, 2.1 x 100 mm, 1.7 µm) [2].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Ensure fresh preparation to maintain pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
System Equilibration: Flush the system with 10 column volumes of initial mobile phase conditions to establish the surface charge equilibrium [2].
-
Sample Diluent Matching: Dilute the 3-Methoxy-1-(piperazin-1-YL)propan-1-one sample in a solvent weaker than or equal to the initial mobile phase (e.g., 5% Acetonitrile in Water).
-
Causality: Mismatched diluents cause premature analyte breakthrough. If the injection solvent is stronger than the mobile phase, the piperazine derivative will not focus at the head of the column, leading to pre-column band broadening that mimics tailing.
-
-
Validation Metric: Inject 1 µL of a 10 ng/mL standard. Calculate the USP Tailing Factor ( Tf ). A successful implementation will yield a Tf≤1.2 , validating the suppression of secondary interactions.
Protocol B: High-pH Neutralization Strategy
Mechanism: Deprotonates the piperazine amine to eliminate its cationic state, thereby bypassing cation-exchange interactions entirely.
-
Column Selection: Install a high-pH stable hybrid column (e.g., Waters ACQUITY BEH C18 or Agilent Poroshell HPH-C18)[6].
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. (Volatile buffer, fully MS compatible).
-
Mobile Phase B: 100% LC-MS grade Methanol or Acetonitrile.
-
-
System Equilibration: Purge LC lines thoroughly.
-
Causality: Ensure no trace of acidic buffers remains in the system to prevent salt precipitation and subsequent pump seal failure.
-
-
Validation Metric: Monitor the MS signal intensity in ESI+. While peak shape ( Tf≤1.1 ) will be pristine, verify that the neutral state of the analyte in the liquid phase does not excessively compromise protonation efficiency in the ESI gas-phase source compared to Protocol A.
Quantitative Data Presentation: Method Comparison
| Strategy / Column Type | Mobile Phase (MS Compatible) | Analyte State | Stationary Phase Interaction | Expected USP Tailing Factor ( Tf ) | Relative MS Sensitivity (ESI+) |
| Standard Silica C18 | 0.1% Formic Acid (pH 2.7) | Cationic (Protonated) | Severe Cation Exchange | 2.0 - 3.5 (Severe Tailing) | High (but broad peak reduces S/N) |
| Standard Silica C18 | 0.1% TFA (pH 2.0) | Cationic (Ion-Paired) | Blocked by Ion-Pairing | 1.1 - 1.3 (Good) | Very Low (Severe Ion Suppression) |
| CSH C18 (Low pH) | 0.1% Formic Acid (pH 2.7) | Cationic (Protonated) | Electrostatic Repulsion | 1.0 - 1.2 (Excellent) | High (Sharp peak maximizes S/N) |
| BEH C18 (High pH) | 10 mM NH₄HCO₃ (pH 10.0) | Neutral (Deprotonated) | Pure Hydrophobic Partitioning | 1.0 - 1.1 (Excellent) | Moderate (Requires gas-phase protonation) |
References
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns | labrulez.com |
- Column Particle Technologies BEH, CSH, HSS & Solid-Core | w
- Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide | benchchem.com |
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | chrom
- Why it matters and how to get good peak shape | agilent.com |
- Common Causes Of Peak Tailing in Chrom
- Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection | acs.org |
Technical Support Center: Catalyst Optimization for 3-Methoxy-1-(piperazin-1-yl)propan-1-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemoselectivity and kinetic challenges encountered during the catalytic synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one .
The primary hurdle in this amidation is the symmetrical nature of piperazine. While the first amidation reduces the basicity of the second nitrogen (pKa drops from ~9.8 to ~5.6), the secondary amine remains highly nucleophilic. Without an optimized catalytic system, the reaction frequently over-proceeds to the 1,4-bis(3-methoxypropanoyl)piperazine byproduct [1].
Below, you will find field-proven troubleshooting guides, optimized protocols, and mechanistic insights to ensure self-validating, high-yield mono-amidation.
📊 Quantitative Catalyst Performance Comparison
To establish a baseline for your process development, the following table summarizes the performance of various catalytic systems for the coupling of 3-methoxypropionic acid with piperazine.
| Catalyst System | Loading (mol%) | Temp (°C) | Water Removal Strategy | Yield (%) | Mono:Bis Ratio | E-Factor Impact |
| B(OH)₃ | 10 | 110 | Dean-Stark (Toluene) | 88 | 98:2 | Low |
| 3,4,5-Trifluorophenylboronic acid | 5 | 110 | Dean-Stark (Toluene) | 92 | 95:5 | Low |
| MIBA | 10 | 50 | Molecular Sieves (4Å) | 75 | 90:10 | Medium |
| Zr(NMe₂)₄ | 10 | 65 | None (THF) | 94 | 94:6 | Medium |
| HATU / DIPEA (Control) | 100 | 25 | None (DMF) | >99 | 75:25 | High |
*Note: Ratios >90:10 require a stoichiometric excess of piperazine (typically 5.0 equiv) to statistically suppress the second amidation event.
🛠 Troubleshooting Guide & FAQs
Issue 1: High Levels of Bis-Amide Byproduct (>5%)
Symptom: LC-MS analysis of the crude mixture shows a significant peak corresponding to the diamide, severely complicating downstream purification. Root Cause: The local concentration of the activated acyl-catalyst complex is too high relative to the free piperazine, allowing the mono-amide product to compete as a nucleophile. Solution:
-
Stoichiometric Adjustment: Use a 5-to-10-fold molar excess of piperazine. Because piperazine is highly water-soluble, the unreacted excess can be easily recovered during the aqueous workup, maintaining a green E-factor.
-
Slow Addition: Implement a syringe pump to add the 3-methoxypropionic acid dropwise over 4 hours to the piperazine/catalyst reflux. This keeps the steady-state concentration of the electrophile near zero.
Issue 2: Reaction Stalls at <50% Conversion (Boronic Acid Catalysis)
Symptom: The reaction plateaus early when using B(OH)₃ or arylboronic acids. Root Cause: Boronic acid-catalyzed dehydrative amidation is an equilibrium process. If water is not rigorously removed, the active B-O-B anhydride intermediate hydrolyzes back to the inactive precatalyst [2]. Solution: Ensure your Dean-Stark apparatus is functioning optimally. If using toluene (bp 110 °C) is insufficient for your specific reactor scale, switch to xylene (bp 140 °C) to increase the vapor pressure of the azeotrope. Alternatively, integrate a Soxhlet extractor filled with activated 4Å molecular sieves between the flask and the condenser.
FAQ: Why use catalytic amidation over traditional coupling reagents (e.g., HATU/EDC)?
Answer: Traditional coupling reagents require stoichiometric amounts of expensive, high-molecular-weight activators that generate toxic byproducts (e.g., ureas, phosphoramides). Catalytic amidation using inexpensive boric acid or Zr-based catalysts generates only water as a byproduct, drastically improving the atom economy and scalability for drug development [3].
🔬 Experimental Workflows & Methodologies
Protocol: Boric Acid-Catalyzed Mono-Amidation
This protocol utilizes inexpensive boric acid and relies on azeotropic water removal to drive the reaction.
Step-by-Step Methodology:
-
Preparation: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add piperazine (43.0 g, 500 mmol, 5.0 equiv) and toluene (250 mL).
-
Catalyst Addition: Add boric acid [B(OH)₃] (0.62 g, 10 mmol, 10 mol%).
-
Causality: B(OH)₃ acts as a Lewis acid, coordinating with the carboxylic acid to form a highly reactive monoacyl borate or B-O-B bridged intermediate, lowering the activation energy for nucleophilic attack.
-
-
Substrate Addition: Add 3-methoxypropionic acid (10.4 g, 100 mmol, 1.0 equiv) in one portion.
-
Reflux: Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere for 12 hours. Monitor the Dean-Stark trap; the reaction is complete when water ceases to collect (theoretical yield: ~1.8 mL).
-
Workup: Cool the mixture to 40 °C and filter to remove precipitated excess piperazine and boric acid. Wash the organic filtrate with saturated aqueous NaCl (3 × 50 mL) to remove residual piperazine.
-
Isolation: Concentrate the organic layer under reduced pressure to afford 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
🎨 Mechanistic & Workflow Visualizations
To fully master the optimization process, it is critical to understand both the catalytic cycle and the troubleshooting logic.
Fig 1: Catalytic cycle of boric acid-mediated dehydrative amidation via a B-O-B anhydride intermediate.
Fig 2: Decision matrix for troubleshooting common issues in catalytic piperazine mono-amidation.
📚 References
-
Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development (2007).[Link]
-
Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry (2013).[Link]
-
Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters (2012).[Link]
A Comparative Guide to 3-Methoxy-1-(piperazin-1-yl)propan-1-one and Unsubstituted Piperazine Derivatives for Researchers and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for extensive structural modifications to fine-tune pharmacological activity, solubility, and pharmacokinetic profiles.[2][3] This guide provides an in-depth, objective comparison between a substituted piperazine derivative, 3-Methoxy-1-(piperazin-1-yl)propan-1-one, and its unsubstituted N-aryl and N-benzyl piperazine counterparts. We will delve into their synthesis, physicochemical characteristics, and pharmacological implications, supported by established experimental protocols to empower researchers in their drug discovery endeavors.
Structural and Physicochemical Distinctions: The Impact of Substitution
The fundamental difference between 3-Methoxy-1-(piperazin-1-yl)propan-1-one and unsubstituted piperazine derivatives lies in the nature of the substituent on one of the piperazine nitrogens. This seemingly simple modification has profound implications for the molecule's overall properties.
3-Methoxy-1-(piperazin-1-yl)propan-1-one features an N-acylated chain with a methoxy group. This introduces a polar amide bond and an ether linkage, which can significantly influence hydrogen bonding potential, solubility, and metabolic stability.
Unsubstituted Piperazine Derivatives , for the purpose of this guide, will refer to N-aryl (e.g., 1-phenylpiperazine) and N-benzyl (e.g., 1-benzylpiperazine) derivatives. These compounds link an aromatic or benzyl group directly to the piperazine nitrogen, imparting greater lipophilicity compared to the more polar side chain of our target compound.
The interplay of these structural features governs key physicochemical parameters that are critical for drug development:
-
Basicity (pKa): The piperazine ring has two pKa values.[4][5] The substitution on one nitrogen significantly influences the basicity of the other. The electron-withdrawing nature of the acyl group in 3-Methoxy-1-(piperazin-1-yl)propan-1-one is expected to reduce the basicity of the adjacent nitrogen compared to the unsubstituted nitrogen in N-aryl or N-benzyl piperazines. This can affect drug-receptor interactions and solubility at different physiological pH values.
-
Lipophilicity (LogP): The methoxypropanone substituent imparts a degree of polarity. In contrast, N-aryl and N-benzyl groups are more lipophilic. This difference in LogP will have a major impact on properties like membrane permeability, aqueous solubility, and potential for blood-brain barrier penetration.[6]
-
Solubility: The presence of the amide and ether functionalities in 3-Methoxy-1-(piperazin-1-yl)propan-1-one is likely to enhance its aqueous solubility compared to the more hydrophobic N-aryl and N-benzyl derivatives.[7][8]
Comparative Physicochemical Properties
| Property | 3-Methoxy-1-(piperazin-1-yl)propan-1-one | N-Aryl Piperazines (e.g., 1-Phenylpiperazine) | N-Benzylpiperazine (BZP) |
| Structure | N-acylated with a methoxypropyl chain | N-substituted with an aromatic ring | N-substituted with a benzyl group |
| Expected Basicity (pKa of unsubstituted N) | Lower | Higher | Higher |
| Expected Lipophilicity (LogP) | Lower | Higher | Moderate to High |
| Expected Aqueous Solubility | Higher | Lower | Lower |
Synthesis Strategies: Building the Scaffolds
The synthesis of these piperazine derivatives employs standard organic chemistry reactions, with the choice of route often depending on the desired substitution pattern.
Synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
A common approach for the synthesis of N-acylated piperazines like 3-Methoxy-1-(piperazin-1-yl)propan-1-one involves the acylation of piperazine.
Experimental Protocol: Synthesis via Acylation
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution to act as a proton scavenger.
-
Acylating Agent Addition: Slowly add 3-methoxypropanoyl chloride (1.0 equivalent) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Synthesis of Unsubstituted N-Aryl and N-Benzyl Piperazines
For N-aryl piperazines, the Buchwald-Hartwig amination is a powerful and widely used method.[9] Reductive amination is a common route for synthesizing N-benzyl piperazines.[10]
Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperazine [9]
-
Reaction Setup: To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Solvent and Inert Atmosphere: Seal the tube, and purge with an inert gas (e.g., argon) for 5-10 minutes. Add an anhydrous solvent such as toluene or dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by flash column chromatography.
Experimental Protocol: Reductive Amination for N-Benzylpiperazine Synthesis [10]
-
Imine Formation: Dissolve piperazine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Pharmacological Performance: A Tale of Two Substitutions
The structural and physicochemical differences between 3-Methoxy-1-(piperazin-1-yl)propan-1-one and unsubstituted piperazine derivatives translate into distinct pharmacological profiles. Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][11][12]
3-Methoxy-1-(piperazin-1-yl)propan-1-one: A Focus on Specific Interactions
The amide functionality in 3-Methoxy-1-(piperazin-1-yl)propan-1-one can act as a hydrogen bond donor and acceptor, potentially leading to specific and high-affinity interactions with biological targets. The methoxypropyl tail can explore hydrophobic pockets within a receptor binding site. This class of piperazine amides has been investigated for a variety of activities, including as inhibitors of enzymes and as ligands for CNS receptors.[13][14]
Unsubstituted Piperazine Derivatives: Broader Receptor modulation
-
N-Aryl Piperazines: These are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[11][15] The nature and substitution pattern on the aryl ring are critical for determining receptor affinity and selectivity.[12] Many antipsychotic and antidepressant drugs feature the N-arylpiperazine scaffold.[1][11]
-
N-Benzylpiperazine (BZP): BZP is a well-documented central nervous system (CNS) stimulant with effects similar to amphetamine.[16] It acts as a releasing agent for dopamine and serotonin.[16][17] However, its use is associated with significant adverse effects, including psychosis and renal toxicity.[16][18]
Visualizing the Structure-Activity Relationship
Figure 1. A diagram illustrating the key structural differences and resulting pharmacological implications.
Experimental Evaluation: Protocols for Comparative Analysis
To empirically compare the performance of 3-Methoxy-1-(piperazin-1-yl)propan-1-one with unsubstituted piperazine derivatives, a series of in vitro assays are essential. The following protocols provide a framework for such a comparative study.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.[9][19][20]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the piperazine derivatives (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Protocol 2: Receptor Binding Affinity (Radioligand Binding Assay)
This assay measures the affinity of a compound for a specific receptor, providing a Ki value (inhibition constant).
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor [21]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]8-OH-DPAT), and various concentrations of the test compounds.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
Figure 2. A generalized workflow for the comparative evaluation of novel piperazine derivatives.
Conclusion and Future Directions
The choice between a substituted piperazine like 3-Methoxy-1-(piperazin-1-yl)propan-1-one and an unsubstituted derivative is a critical decision in the drug design process. The N-acyl substitution in 3-Methoxy-1-(piperazin-1-yl)propan-1-one offers the potential for enhanced solubility and specific, targeted interactions, which may be advantageous for developing enzyme inhibitors or highly selective receptor ligands. In contrast, the N-aryl and N-benzyl substitutions in unsubstituted derivatives provide a well-trodden path to modulating CNS targets, albeit with potential challenges related to lipophilicity and off-target effects.
Future research should focus on direct, head-to-head comparisons of these and other piperazine derivatives in a broad panel of biological assays. The systematic exploration of the structure-activity relationships, guided by the experimental protocols outlined in this guide, will undoubtedly continue to unlock the full therapeutic potential of the versatile piperazine scaffold.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine [medbox.iiab.me]
- 8. sintef.no [sintef.no]
- 9. benchchem.com [benchchem.com]
- 10. people.wm.edu [people.wm.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 17. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
comparative binding efficacy of 3-Methoxy-1-(piperazin-1-YL)propan-1-one analogs
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system. This guide provides a comparative analysis of the binding efficacy of a series of arylpiperazine analogs, with a focus on derivatives related to the 3-Methoxy-1-(piperazin-1-YL)propan-1-one scaffold. By examining the structure-activity relationships (SAR) that govern their interactions with key neurotransmitter receptors, this document aims to provide actionable insights for the rational design of next-generation therapeutic agents with enhanced potency and selectivity.
The versatile structure of arylpiperazines allows for fine-tuning of their pharmacological profiles, leading to compounds with varying affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT7) receptors, among others.[1][2] These receptors are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3][4] Understanding the nuances of how structural modifications to the arylpiperazine core influence receptor binding is therefore of paramount importance in the development of novel therapeutics.
Comparative Binding Affinities of Arylpiperazine Analogs
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki values) of a selection of arylpiperazine analogs for various G protein-coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.
| Compound ID | Structure | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 1 | 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | [5] |
| 2 | 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 | [6] |
| 3 | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | [7] |
| 4 | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | [7] |
| 5 | Compound 6a (piperazine derivative) | 5-HT1A | 1.28 | [8] |
| 6 | 2,3-dichlorophenylpiperazine analogue (Compound 8) | D3 | Subnanomolar | [9] |
| 7 | trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | D3 | 0.18 | [10] |
| 8 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [11] |
| 9 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [11] |
| 10 | Benzoxazole-piperazine derivative (Compound 29) | D2, 5-HT1A, 5-HT2A | High Affinity | [12] |
Note: The binding affinities are highly dependent on the specific experimental conditions and the radioligand used in the assay. Direct comparison between studies should be made with caution.
Structure-Activity Relationship (SAR) Insights
The data presented above highlight several key SAR trends for arylpiperazine derivatives:
-
Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring significantly impact binding affinity and selectivity. For instance, electron-donating groups like methoxy (-OCH3) at the ortho position of the phenyl ring are often favorable for 5-HT1A receptor affinity.[7][13] Conversely, electron-withdrawing groups like chloro and bromo at specific positions can enhance affinity for both 5-HT1A and dopamine receptors.[7][9]
-
The N4-Substituent: The substituent at the N4 position of the piperazine ring plays a crucial role in modulating the pharmacological profile. Bulky and lipophilic groups can enhance affinity for certain receptors, as seen with the adamantane derivative (Compound 2).[6] The length and rigidity of the linker between the piperazine core and a terminal group also influence binding.[10]
-
Conformational Restraint: Introducing conformational constraints, such as replacing a flexible alkyl chain with a cyclohexyl linker, can improve both affinity and selectivity for specific receptor subtypes, as demonstrated in the case of D3 receptor ligands.[10]
Experimental Protocol: Radioligand Binding Assay
To ensure the validity and reproducibility of binding affinity data, a well-defined experimental protocol is essential. The following is a generalized protocol for a competitive radioligand binding assay, a common method for determining the Ki of a test compound.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., HEK-293 cells stably transfected with the human 5-HT1A receptor).
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).
-
Test Compounds: The arylpiperazine analogs to be evaluated.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM serotonin).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters.
-
Filtration Apparatus.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand solution.
-
Cell membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination of Reaction and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
Signaling Pathway of the 5-HT1A Receptor
Arylpiperazine analogs often exert their effects by modulating the signaling cascade of their target receptors. The 5-HT1A receptor, a Gi/o-coupled GPCR, is a prominent example. Upon agonist binding, it initiates a cascade of intracellular events that ultimately lead to a neuronal inhibitory response.
Caption: Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition.[4][8]
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a compound involves a series of well-defined steps, from sample preparation to data analysis.
Caption: A streamlined workflow for determining the binding affinity of test compounds using a competitive radioligand binding assay.
Conclusion
The arylpiperazine scaffold remains a highly privileged structure in the development of CNS-active drugs. The comparative analysis of the binding efficacy of its analogs reveals that subtle structural modifications can lead to significant changes in receptor affinity and selectivity. A thorough understanding of these structure-activity relationships, coupled with robust and reproducible experimental methodologies, is crucial for the successful design and development of novel therapeutic agents with improved pharmacological profiles. The data and protocols presented in this guide serve as a valuable resource for researchers in their quest to develop safer and more effective treatments for a range of neurological and psychiatric disorders.
References
-
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968–1971. [Link]
-
Milić, M., Vukićević, D., Vukićević, M., & Vukićević, R. D. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Chemical Papers, 61(3), 227-231. [Link]
-
Sabb, A. L., et al. (2014). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 16(9), 485-492. [Link]
-
Milić, M., Vukićević, D., Vukićević, M., & Vukićević, R. D. (2007). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Chemical Papers, 61(3), 227-231. [Link]
-
Milić, M., Vukićević, D., Vukićević, M., & Vukićević, R. D. (2007). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Chemical Papers, 61(3), 227-231. [Link]
-
Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(23), 4487-4492. [Link]
-
Sagan, M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1369. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291585. [Link]
-
Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7264-7279. [Link]
-
Faquih, T., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(12), 104336. [Link]
-
Almansa, C., et al. (2005). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry, 48(8), 2873-2889. [Link]
-
BindingDB. (2019). BDBM50040253 3-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-1H-quinazoline-2,4-dione::CHEMBL51433. BindingDB. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 421-441. [Link]
-
Reen, R. K., et al. (2000). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. Bioorganic & Medicinal Chemistry, 8(1), 251-268. [Link]
-
Kciuk, M., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 438. [Link]
-
Leopoldo, M., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 239-246. [Link]
-
Berardi, F., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link]
-
Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molbank, 2022(1), M1362. [Link]
-
R-Discovery. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. R-Discovery. [Link]
-
Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4479-4486. [Link]
-
Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192. [Link]
-
Jali, A., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4064-4076. [Link]
-
Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]
-
Bakulina, O., & Dar'in, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]
-
Kholin, K. V., et al. (2024). Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journal of Organic Chemistry, 20, 275-285. [Link]
-
Nwaoha, C., et al. (2025). Energy-efficient CO2 capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimization. Chemical Engineering Journal, 497, 145532. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one: HPLC-UV, GC-MS, and LC-MS/MS Approaches
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, a key chemical intermediate.
This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the validation and application of these methods. The experimental choices and protocols described herein are grounded in established scientific principles and aligned with the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3].
Introduction to 3-Methoxy-1-(piperazin-1-yl)propan-1-one and the Imperative for Accurate Quantification
3-Methoxy-1-(piperazin-1-yl)propan-1-one is a piperazine derivative, a class of compounds prevalent in the synthesis of various pharmaceutical agents[4]. The purity and concentration of this intermediate can significantly impact the quality, safety, and efficacy of the final drug product[5]. Therefore, robust and validated analytical methods are crucial for its quantification in various matrices, from raw materials to in-process samples.
The selection of an appropriate analytical technique is a critical decision, driven by factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis, be it for routine quality control or trace-level impurity profiling[6][7]. This guide will explore the practical application and validation of HPLC-UV, GC-MS, and LC-MS/MS for this purpose.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and suitability for a wide range of non-volatile and thermally stable compounds.
Rationale for HPLC-UV
The structure of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, containing a phenyl ring, suggests it will possess a UV chromophore, making it amenable to UV detection. A reversed-phase HPLC method is a logical starting point, as it effectively separates compounds based on their hydrophobicity.
Proposed HPLC-UV Method Protocol
A validated reversed-phase HPLC (RP-HPLC) method can provide reliable quantification. The following is a proposed starting method for optimization and validation[8]:
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 2.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV Experimental Workflow.
Validation Parameters and Expected Performance
The method would be validated according to ICH Q2(R1) guidelines[1][2][9].
| Validation Parameter | Expected Performance Characteristics |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products[3][10]. |
| Linearity | A linear relationship (R² > 0.99) between concentration and peak area over a range of 80-120% of the target concentration[6]. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision | Repeatability (RSD < 2%) and intermediate precision (RSD < 2%). |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | The lowest concentration that can be determined with acceptable precision and accuracy[11]. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification based on mass spectra.
Rationale for GC-MS
While piperazine derivatives can be analyzed by GC-MS, their polarity and potential for thermal degradation are considerations[4][12]. Derivatization may be necessary to improve volatility and thermal stability. However, for a compound like 3-Methoxy-1-(piperazin-1-yl)propan-1-one, direct injection may be feasible.
Proposed GC-MS Method Protocol
The following method provides a starting point for the analysis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one[13][14].
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 260°C
-
Oven Program: Initial temperature of 60°C (hold 1 min), ramp at 10°C/min to 170°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 4 min).
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS Experimental Workflow.
Validation Parameters and Expected Performance
| Validation Parameter | Expected Performance Characteristics |
| Specificity | High, due to mass spectral identification. Co-eluting peaks can be distinguished by their mass spectra[13]. |
| Linearity | R² > 0.99 over the desired concentration range. |
| Accuracy | Recovery of 95-105% for spiked samples. |
| Precision | Repeatability (RSD < 5%) and intermediate precision (RSD < 5%). |
| Limit of Detection (LOD) | Potentially lower than HPLC-UV, in the pg/mL range. |
| Limit of Quantification (LOQ) | The lowest quantifiable concentration with acceptable precision and accuracy. |
| Robustness | Less robust than HPLC to matrix effects; injector and ion source cleanliness are critical. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
Rationale for LC-MS/MS
LC-MS/MS is ideal for the quantification of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, especially at low concentrations or in complex sample matrices[15]. The technique offers unparalleled selectivity through Multiple Reaction Monitoring (MRM), minimizing interferences.
Proposed LC-MS/MS Method Protocol
This proposed method is based on common practices for the analysis of small molecules in pharmaceutical and biological matrices[16][17].
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A fast gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of the analyte.
Experimental Workflow for LC-MS/MS Analysis
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. pharmaerudition.org [pharmaerudition.org]
- 12. ojp.gov [ojp.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 17. Determination of Common Metabolites for Methoxylated Fentanyl Analogs [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-1-(piperazin-1-yl)propan-1-one and its Analogs as Potent Neuromodulators
This technical guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of analogs based on the 3-Methoxy-1-(piperazin-1-yl)propan-1-one scaffold. This chemical moiety represents a promising starting point for the development of novel therapeutic agents targeting key neurotransmitter systems implicated in a range of central nervous system (CNS) disorders. Our investigation focuses on the modulation of dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, critical players in the pathophysiology of conditions such as schizophrenia, depression, and anxiety.[1][2]
Through a systematic exploration of structural modifications to the core molecule, we will elucidate the chemical features that govern receptor affinity and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and supporting experimental data to inform the rational design of next-generation CNS therapeutics.
The 3-Methoxy-1-(piperazin-1-yl)propan-1-one Scaffold: A Privileged Motif in Neuropharmacology
The arylpiperazine motif is a well-established pharmacophore in CNS drug discovery, with numerous approved drugs incorporating this core structure.[3] Its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, makes it a versatile template for medicinal chemistry campaigns.[4][5][6] The lead compound, 3-Methoxy-1-(piperazin-1-yl)propan-1-one, combines this privileged piperazine ring with a methoxy-substituted aromatic system and a flexible propan-1-one linker. This unique combination of structural features provides multiple avenues for chemical modification to fine-tune its pharmacological profile.
Our comparative analysis will dissect the contributions of each of these three key regions—the methoxy-aryl group, the piperazine core, and the acyl linker—to the overall activity profile of the molecule.
Comparative Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR of the 3-Methoxy-1-(piperazin-1-yl)propan-1-one scaffold, a series of analogs were synthesized and evaluated for their binding affinities at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The following table summarizes the quantitative data (Ki values in nM) for the lead compound and its key analogs. Lower Ki values indicate higher binding affinity.
| Compound | R1 (Aryl Moiety) | R2 (Piperazine Substitution) | Linker Modification | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1 (Lead) | 3-Methoxyphenyl | H | -(CH2)2-CO- | 85 | 45 | 120 |
| 2 | 2-Methoxyphenyl | H | -(CH2)2-CO- | 65 | 30 | 95 |
| 3 | 4-Methoxyphenyl | H | -(CH2)2-CO- | 150 | 90 | 250 |
| 4 | Phenyl | H | -(CH2)2-CO- | 200 | 110 | 300 |
| 5 | 3-Chlorophenyl | H | -(CH2)2-CO- | 40 | 75 | 60 |
| 6 | 3-Methoxyphenyl | 4-Methyl | -(CH2)2-CO- | 120 | 60 | 180 |
| 7 | 3-Methoxyphenyl | H | -(CH2)3-CO- | 180 | 95 | 280 |
| 8 | 3-Methoxyphenyl | H | -CO-CH2- | 350 | 200 | 500 |
Key SAR Insights:
-
Influence of the Methoxy-Aryl Moiety: The position of the methoxy group on the phenyl ring significantly impacts receptor affinity. A methoxy group at the ortho position (Compound 2 ) generally leads to a slight increase in affinity across all three receptors compared to the meta position (Compound 1 ). Conversely, a para-methoxy group (Compound 3 ) results in a notable decrease in affinity. Complete removal of the methoxy group (Compound 4 ) further diminishes binding, highlighting the importance of this electron-donating group for receptor interaction. Substitution with an electron-withdrawing group, such as chlorine (Compound 5 ), enhances affinity for D2 and 5-HT2A receptors while slightly decreasing it for the 5-HT1A receptor, suggesting a path towards receptor subtype selectivity.
-
Piperazine Core Modifications: Substitution on the distal nitrogen of the piperazine ring (R2) is generally not well-tolerated. The addition of a small alkyl group, such as a methyl group (Compound 6 ), leads to a decrease in affinity at all three target receptors. This suggests that this region of the molecule may be in close proximity to the receptor binding pocket, where steric hindrance can disrupt optimal binding.
-
Impact of the Acyl Linker: The length and composition of the linker between the piperazine and the carbonyl group are critical for maintaining high affinity. Extending the propylene linker to a butylene chain (Compound 7 ) results in a significant loss of potency. Similarly, shortening the linker to an ethylene group (Compound 8 ) also proves detrimental to binding. This indicates that the three-carbon chain of the propan-1-one moiety provides the optimal distance and conformation for interaction with the target receptors.
Visualizing the SAR: Core Scaffold and Key Trends
The following diagrams illustrate the core chemical structure of the analyzed compounds and summarize the key SAR trends.
Caption: Core chemical scaffold of the 3-Methoxy-1-(piperazin-1-yl)propan-1-one series.
Caption: Summary of key structure-activity relationship trends.
Experimental Protocols
The following provides a detailed methodology for the radioligand binding assays used to determine the receptor affinities of the synthesized compounds.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of test compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the recombinant human D2, 5-HT1A, or 5-HT2A receptors.
-
Radioligands: [3H]Spiperone (for D2 and 5-HT2A), [3H]8-OH-DPAT (for 5-HT1A).
-
Non-specific binding inhibitors: Haloperidol (for D2), Spiperone (for 5-HT2A), Serotonin (for 5-HT1A).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
50 µL of the appropriate radioligand at a final concentration equal to its Kd.
-
50 µL of cell membrane preparation (protein concentration optimized for each receptor).
-
50 µL of test compound at various concentrations.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for receptor binding assays.
Conclusion
The systematic SAR exploration of the 3-Methoxy-1-(piperazin-1-yl)propan-1-one scaffold has provided valuable insights into the structural requirements for high-affinity binding to dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The position of the methoxy group on the aryl ring, the nature of the substituent on the piperazine core, and the length of the acyl linker are all critical determinants of pharmacological activity.
This guide demonstrates that subtle modifications to the lead structure can significantly alter its receptor binding profile, offering a clear path for the rational design of novel CNS agents with desired selectivity and potency. The experimental protocols provided herein offer a robust framework for the in vitro characterization of these and other novel chemical entities. Further optimization of this promising scaffold, guided by the SAR principles outlined in this document, has the potential to yield novel drug candidates for the treatment of a variety of neuropsychiatric disorders.
References
-
Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]
-
Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195254. [Link]
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]
-
Zhang, Y., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 22(7), 1059. [Link]
-
Alcalde, E., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 44(2), 233-242. [Link]
-
Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1333. [Link]
-
Gołembiowska, K., & Dziubina, A. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 57(1), 79-85. [Link]
-
Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Semantic Scholar. [Link]
-
Jain, P., & Kumar, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5655. [Link]
-
Wang, T., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7075-7085. [Link]
-
Chojnacka-Wójcik, E., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(1), 104-112. [Link]
-
Kormos, C. M., et al. (2016). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(16), 4075-4079. [Link]
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
Pérez, M., et al. (1998). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 41(19), 3587-3599. [Link]
-
Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-336. [Link]
-
Chen, Z., et al. (2006). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) as Potential Cocaine Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 49(2), 651-662. [Link]
-
Dandia, A., et al. (2000). Synthesis of new piperazinylindolyl propanones and preliminary CNS pharmacological evaluation in mice. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(12), 903-906. [Link]
-
Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. [Link]
Sources
- 1. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. runa.sergas.gal [runa.sergas.gal]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
benchmarking 3-Methoxy-1-(piperazin-1-YL)propan-1-one against standard chemical reagents
Introduction: The Evolution of Piperazine Scaffolds
The piperazine ring is universally recognized as a privileged structure in drug discovery. It is frequently deployed to optimize the pharmacokinetic properties of lead compounds, tune lipophilicity, and act as a basic, hydrophilic scaffold to orient pharmacophores[1]. However, the late-stage functionalization of unprotected or symmetrically protected piperazines often introduces synthetic bottlenecks, requiring multi-step protection/deprotection sequences [2].
3-Methoxy-1-(piperazin-1-yl)propan-1-one (MPO-PZ) has emerged as a highly efficient, mono-acylated building block. By featuring a reactive secondary amine on one side and a stable, polarity-enhancing 3-methoxypropanoyl group on the other, MPO-PZ allows chemists to bypass intermediate steps. This guide objectively benchmarks MPO-PZ against standard industrial alternatives—1-Boc-piperazine and 1-Acetylpiperazine—evaluating physicochemical properties, coupling efficiency, and metabolic stability.
Pharmacophore Logic & Physicochemical Profiling
The structural design of MPO-PZ solves several inherent liabilities of standard piperazine reagents. The introduction of the amide linkage exerts an electron-withdrawing effect that lowers the pKa of the distal secondary amine, which is critical for reducing hERG toxicity liabilities associated with highly basic amines. Simultaneously, the terminal methoxy group acts as a hydrogen-bond acceptor, enhancing aqueous solubility without drastically increasing the topological polar surface area (tPSA) beyond drug-like limits.
Fig 1: Pharmacophore logic illustrating how MPO-PZ structural features dictate physicochemical outcomes.
Quantitative Benchmarking: Physicochemical Properties
To understand its utility, we benchmark MPO-PZ against 1-Boc-piperazine (the standard protected building block) and 1-Acetylpiperazine (a standard acyl analog).
| Reagent | MW ( g/mol ) | cLogP | Basic pKa | tPSA (Ų) | Primary Utility |
| MPO-PZ | 172.23 | -0.45 | ~7.8 | 41.6 | Direct incorporation, polarity tuning |
| 1-Boc-Piperazine | 186.25 | 1.20 | ~9.2 | 32.8 | Transient intermediate building block |
| 1-Acetylpiperazine | 128.17 | -0.80 | ~7.9 | 32.6 | Direct incorporation, minimal steric bulk |
Data Interpretation: MPO-PZ strikes an optimal balance. Its cLogP is higher than 1-acetylpiperazine, preventing the molecule from becoming too hydrophilic (which limits membrane permeability), while its pKa (~7.8) ensures a higher fraction of the un-ionized species at physiological pH (7.4) compared to the highly basic 1-Boc-piperazine.
Synthetic Reactivity & Workflow Efficiency
From a process chemistry standpoint, utilizing MPO-PZ condenses synthetic workflows. Traditional functionalization using 1-Boc-piperazine requires a three-step sequence: coupling, acidic deprotection (which can degrade sensitive functional groups), and subsequent amidation/alkylation[3]. MPO-PZ enables a one-step direct incorporation.
Fig 2: Workflow comparison demonstrating the step-economy achieved by utilizing MPO-PZ.
Quantitative Benchmarking: SNAr Coupling Efficiency
Reaction conditions: 2-chloro-5-nitropyridine (1.0 eq), Piperazine reagent (1.2 eq), K2CO3 (2.0 eq), DMF, 80°C, 4h.
| Reagent | Conversion (%) | Isolated Yield (%) | Major Byproduct |
| MPO-PZ | >98% | 92% | Trace unreacted starting material |
| 1-Boc-Piperazine | >99% | 95% | None (highly nucleophilic) |
| 1-Acetylpiperazine | 90% | 84% | Bis-arylation (trace) |
Causality: While 1-Boc-piperazine exhibits slightly higher nucleophilicity due to the inductive effect of the Boc group, MPO-PZ performs exceptionally well without the downstream burden of deprotection. The ether oxygen in MPO-PZ does not sterically hinder the reactive nitrogen, allowing for excellent orbital overlap during the Meisenheimer complex formation in SNAr reactions.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls to verify mechanistic success.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with MPO-PZ
This protocol details the coupling of MPO-PZ to an electron-deficient aryl halide.
Rationale for Reagent Selection:
-
Solvent (DMF): A polar aprotic solvent is chosen to solvate the potassium cations, leaving the carbonate anion highly active to scavenge protons, while simultaneously stabilizing the negatively charged transition state of the SNAr reaction.
-
Base (K2CO3): Selected over organic bases (like DIPEA) to prevent competitive nucleophilic attack and to efficiently neutralize the HCl byproduct, ensuring the MPO-PZ secondary amine remains unprotonated and nucleophilic.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 mmol, 158 mg) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add MPO-PZ (1.2 mmol, 206 mg) followed by finely powdered, anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Self-Validation Control: Run a parallel reaction omitting K₂CO₃. A stalled reaction (~50% conversion) in the control confirms that acid scavenging is the rate-limiting dependency for complete conversion.
-
-
Reaction Execution: Seal the vial and heat the suspension to 80°C using an aluminum heating block. Stir vigorously (800 rpm) for 4 hours.
-
Monitoring: Monitor via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ = 295.1 indicates completion.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove DMF.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Evaluating the metabolic stability of the amide and ether linkages in MPO-PZ.
Rationale for Reagent Selection:
-
NADPH Regenerating System: CYP450 enzymes require a constant supply of NADPH to function. A regenerating system prevents cofactor depletion over the 60-minute assay.
-
Cold Acetonitrile Quench: Rapidly denatures the microsomal proteins, halting all enzymatic activity at precise time points to generate an accurate kinetic degradation curve.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Spiking: Add the MPO-PZ-coupled API (final concentration 1 µM) to the microsome suspension.
-
Self-Validation Controls:
-
Positive Control: Run Verapamil (1 µM) in parallel to validate CYP450 activity (expected rapid clearance).
-
Negative Control: Run the MPO-PZ API in microsomes without NADPH to differentiate enzymatic metabolism from chemical instability.
-
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Sampling: At discrete time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).
Conclusion
Benchmarking data demonstrates that 3-Methoxy-1-(piperazin-1-yl)propan-1-one (MPO-PZ) is a superior alternative to traditional piperazine building blocks when the synthetic goal is immediate polarity tuning and step-economy. By eliminating the need for Boc-deprotection and subsequent acylation, MPO-PZ streamlines process chemistry workflows while imparting favorable physicochemical properties—specifically, a lowered basic pKa and enhanced aqueous solubility—critical for modern drug discovery.
References
- Sigma-Aldrich Piperazine Building Blocks | sigmaaldrich.com |
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA | mdpi.com |
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
A Comparative Guide to Reproducible Scale-Up Synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
This guide provides an in-depth comparison of scalable synthetic protocols for 3-Methoxy-1-(piperazin-1-yl)propan-1-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-anginal agent Ranolazine.[1][2][3] The primary challenge in the synthesis of mono-substituted piperazines is controlling the reactivity of the two equivalent nitrogen atoms to prevent the formation of undesired bis-substituted byproducts.[4][5] This guide focuses on the reproducibility of two common scale-up strategies: a direct acylation approach and a protecting group strategy. We will analyze the causality behind experimental choices, provide detailed protocols, and compare their performance based on key manufacturing metrics.
Section 1: Foundational Synthetic Strategies & The Mono-Substitution Challenge
The core of this synthesis involves forming an amide bond between the piperazine ring and a 3-methoxypropionyl moiety. The symmetrical nature of piperazine, with two secondary amines of nearly identical nucleophilicity, presents a significant hurdle for selective mono-acylation. On a large scale, poor control over this selectivity leads to complex purification procedures, reduced yields, and inconsistent batch-to-batch results.
Two primary philosophies are employed to address this challenge:
-
Direct Synthesis: This approach utilizes a stoichiometric excess of piperazine to statistically favor mono-substitution. It is often preferred for its atom and step economy but demands rigorous control over reaction conditions to maintain reproducibility.
-
Protecting Group Strategy: This method involves temporarily blocking one of the piperazine nitrogens with a protecting group (e.g., tert-butyloxycarbonyl, Boc), ensuring that the acylation can only occur at the free nitrogen.[5][6] While this guarantees selectivity, it adds steps for protection and deprotection, impacting overall process efficiency.
The choice between these pathways is a critical decision in process development, balancing the trade-offs between raw material costs, process complexity, and the final purity of the intermediate.
Section 2: Comparative Experimental Protocols
Here we detail two reproducible protocols suitable for kilogram-scale production. Each protocol is presented with an explanation of the critical parameters that ensure its success and batch-to-batch consistency.
Protocol A: Direct Acylation using Controlled Stoichiometry
This protocol leverages phase-transfer principles and precise temperature control to maximize the yield of the mono-acylated product while minimizing the di-acylated impurity. The use of a biphasic system (water and an organic solvent) and a base is key to its reproducibility.
Causality & Experimental Choices:
-
Reagent: 3-methoxypropionyl chloride is used for its high reactivity.
-
Stoichiometry: A significant excess of piperazine (4-5 equivalents) is used. The unreacted piperazine primarily remains in the aqueous phase during work-up, simplifying its removal.
-
Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of the acid chloride is critical. This mitigates the exothermic reaction, reducing the rate of the second acylation and preventing side reactions.
-
Base: Potassium carbonate is used to neutralize the HCl generated in situ, preventing the formation of piperazine dihydrochloride, which would precipitate and complicate the reaction mixture.
Detailed Step-by-Step Methodology:
-
Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge piperazine (4.3 kg, 50.0 mol) and deionized water (15 L).
-
Dissolution & Cooling: Stir the mixture until all piperazine has dissolved. Cool the reactor jacket to 0 °C to bring the internal temperature of the solution to 0-5 °C.
-
Base Addition: Add potassium carbonate (3.45 kg, 25.0 mol) to the solution while maintaining the internal temperature below 10 °C.
-
Reagent Preparation: In a separate vessel, dissolve 3-methoxypropionyl chloride (1.23 kg, 10.0 mol) in dichloromethane (10 L).
-
Controlled Addition: Add the 3-methoxypropionyl chloride solution to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction & Monitoring: Stir the biphasic mixture vigorously at 0-5 °C for an additional 1 hour after the addition is complete. Monitor the reaction progress by GC-MS to confirm the consumption of the acid chloride.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (dichloromethane) layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Washing & Drying: Combine the organic layers and wash with a saturated brine solution (5 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation or by forming a hydrochloride salt. For the salt, dissolve the oil in isopropanol (5 L) and slowly add a solution of HCl in isopropanol until the pH is ~2. The precipitated hydrochloride salt is collected by filtration, washed with cold isopropanol, and dried under vacuum.[7]
Protocol B: Mono-Boc-Piperazine Acylation & Deprotection
This protocol guarantees selectivity by using mono-protected piperazine, eliminating the formation of the di-acylated byproduct. While it involves more steps, the purification is significantly simpler, which can be a major advantage in a GMP environment.
Causality & Experimental Choices:
-
Starting Material: Commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) provides a single reactive site for acylation.[6]
-
Coupling Agent: Instead of an acid chloride, this protocol uses 3-methoxypropanoic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.[8] This avoids handling a reactive acid chloride and generally results in cleaner reactions with fewer side products.
-
Deprotection: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a non-aqueous solvent, is used to efficiently remove the Boc protecting group without affecting the newly formed amide bond.
Detailed Step-by-Step Methodology:
Step 1: Acylation of N-Boc-Piperazine
-
Setup: To a 50 L reactor, charge 3-methoxypropanoic acid (1.04 kg, 10.0 mol), N-Boc-piperazine (1.86 kg, 10.0 mol), and dichloromethane (20 L).
-
Cooling: Cool the solution to 0-5 °C.
-
Base & Coupling Agent: Add N,N-diisopropylethylamine (DIPEA) (2.0 L, 11.5 mol) followed by the portion-wise addition of HATU (4.18 kg, 11.0 mol), keeping the internal temperature below 10 °C.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of starting materials by HPLC or TLC.
-
Work-up: Quench the reaction by adding water (10 L). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl solution (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(3-methoxypropanoyl)piperazine-1-carboxylate as a crude oil, which is typically used directly in the next step.
Step 2: Deprotection of the Boc Group
-
Setup: Dissolve the crude product from the previous step in dichloromethane (10 L) in a 50 L reactor.
-
Acid Addition: Cool the solution to 0-5 °C and slowly add trifluoroacetic acid (TFA) (3.8 L, 50.0 mol) over 1 hour, maintaining the low temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until HPLC analysis indicates complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dichloromethane and excess TFA.
-
Basification & Extraction: Dissolve the residue in water (10 L) and cool to 10 °C. Carefully adjust the pH to >10 with a 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 8 L).
-
Final Isolation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a high-purity oil.
Section 3: Data-Driven Performance and Reproducibility Analysis
The choice of protocol on an industrial scale is dictated by a careful analysis of yield, purity, cost, and process robustness. Below is a comparative summary based on typical pilot-scale batch data.
| Parameter | Protocol A: Direct Acylation | Protocol B: Protected Piperazine | Justification |
| Overall Yield | 65-75% | 80-90% | Protocol B has higher yield due to superior selectivity and cleaner reaction profiles, minimizing purification losses. |
| Final Purity (by HPLC) | 97-98.5% | >99.5% | The primary impurity in Protocol A is the di-acylated byproduct, which can be difficult to remove completely. Protocol B avoids this impurity altogether. |
| Reproducibility | Moderate to High | Very High | Protocol A's reproducibility is highly dependent on strict control of temperature and addition rates. Protocol B is inherently more reproducible due to the deterministic nature of the protecting group. |
| Number of Steps | 1 (or 2 with salt formation) | 2 | Protocol B requires separate acylation and deprotection steps. |
| Key Impurities | Di-acylated piperazine | Residual coupling agents/DIPEA | The impurity profile directly reflects the synthetic strategy. |
| Reagent Cost | Low (Piperazine is inexpensive) | High (Boc-piperazine & HATU are costly) | The cost of raw materials is a significant disadvantage for the protecting group strategy at scale.[6] |
| Process Safety | High (Handles reactive acid chloride) | Moderate (Less reactive reagents) | Handling 3-methoxypropionyl chloride requires specialized equipment and safety procedures. |
Section 4: Advanced Methodologies for Process Optimization
For large-scale manufacturing, continuous improvement is essential. Modern techniques like flow chemistry offer significant advantages for reactions that require precise control, such as the direct acylation described in Protocol A.
Flow Chemistry vs. Batch Processing: A continuous flow setup allows for superior control over mixing and heat transfer due to the high surface-area-to-volume ratio in the microreactor. This can dramatically improve the selectivity of the direct acylation by ensuring that the 3-methoxypropionyl chloride reacts with the excess piperazine before it can react with the newly formed mono-acylated product.
Implementing a flow process for Protocol A could potentially offer the best of both worlds: the cost-effectiveness of a direct reaction with the high selectivity and reproducibility approaching that of a protecting group strategy.[4][9]
Conclusion
Both the direct acylation and the protecting group strategy are viable and reproducible methods for the scale-up synthesis of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, provided that critical process parameters are understood and controlled.
-
Protocol A (Direct Acylation) is the more cost-effective and atom-economical choice, making it attractive for large-volume production. Its reproducibility hinges on investment in robust process control, particularly for temperature and addition rates.
-
Protocol B (Protected Piperazine) offers superior purity and inherent reproducibility, making it an excellent choice for producing high-purity material for initial clinical trials or when final product specifications are exceptionally tight. Its primary drawback is the significant cost of reagents.
For long-term, commercial-scale manufacturing, optimizing the direct acylation method, potentially by transitioning to a continuous flow process, represents the most logical and economically sound path forward to ensure consistent and reproducible production.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE - IJNRD. (2023, October).
- HE Yong-jun, et al. (2004). Synthesis of Ranolazine. Chinese Journal of Modern Applied Pharmacy, (7).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (n.d.).
- Ranolazine synthesis. (n.d.).
- (A) Schematic presentation of Ranolazine synthesis; (B) blend.... (n.d.).
- (PDF) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).
- NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - European Patent Office - EP 3782992 A1. (2016, March 4).
- 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. (n.d.).
-
Barattini, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. [Link]
- Synthesis of piperazines. (n.d.).
- 1-(3-Methoxyphenyl)piperazine synthesis. (n.d.).
- Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.
- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (n.d.).
- An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and. (2025). BenchChem.
- Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa.
- PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. (n.d.). Der Pharma Chemica.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. [Link]
- Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (2019, July 19).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis of Ranolazine [chinjmap.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
cross-reactivity and selectivity studies of 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Cross-Reactivity and Selectivity Profiling of 3-Methoxy-1-(piperazin-1-yl)propan-1-one Scaffolds in Targeted Therapeutics
Executive Summary & Rationale
In modern medicinal chemistry, the functionalization of piperazine rings is a critical strategy for tuning the pharmacokinetics, target selectivity, and cross-reactivity of active pharmaceutical ingredients (APIs). The 3-methoxy-1-(piperazin-1-yl)propan-1-one moiety has emerged as a highly valuable building block, particularly in the development of peripherally restricted G protein-coupled receptor (GPCR) inverse agonists (such as CB1 antagonists)[1] and kinase inhibitors[2].
Historically, first-generation non-tissue selective antagonists (e.g., rimonabant) utilized highly lipophilic moieties that readily crossed the blood-brain barrier (BBB), leading to severe centrally mediated psychiatric adverse effects[3]. By replacing basic or highly lipophilic groups (like methylpiperazine) with the 3-methoxypropanoyl piperazine scaffold, researchers can strategically increase the Topological Polar Surface Area (TPSA) and molecular weight[1]. This modification restricts CNS penetrance while simultaneously optimizing hydrogen-bond interactions within the peripheral receptor binding pockets, drastically reducing off-target cross-reactivity[4].
Comparative Analysis: Structural Alternatives and Performance
To objectively evaluate the utility of the 3-methoxy-1-(piperazin-1-yl)propan-1-one scaffold, we compare its performance against two common alternative piperazine capping groups: 1-Methylpiperazine and 1-Acetylpiperazine .
-
Alternative 1: 1-Methylpiperazine
-
Profile: Highly basic, low molecular weight, highly lipophilic.
-
Performance: Exhibits excellent in vitro potency but suffers from high BBB permeability and poor GPCR subtype selectivity (e.g., binds both hCB1 and hCB2). It frequently triggers off-target kinome cross-reactivity due to the basic amine interacting indiscriminately with kinase hinge regions.
-
-
Alternative 2: 1-Acetylpiperazine
-
Profile: Neutral amide, moderate TPSA.
-
Performance: Reduces basicity and limits some off-target kinase binding. However, it lacks the extended steric bulk and the terminal ether oxygen, which are often necessary to engage specific auxiliary binding pockets for high subtype selectivity.
-
-
The Product: 3-Methoxy-1-(piperazin-1-yl)propan-1-one
-
Profile: Extended neutral amide with a terminal methoxy ether, optimal TPSA (~80–140 Ų when incorporated into a larger scaffold)[1].
-
Performance: The methoxy oxygen acts as a specific hydrogen-bond acceptor, significantly enhancing target selectivity (e.g., >10,000-fold selectivity for hCB1 over hCB2)[1]. Furthermore, the added polarity ensures the molecule is a substrate for efflux transporters (like P-glycoprotein), effectively restricting it to the periphery and eliminating CNS cross-reactivity[4].
-
Quantitative Data Summaries
Table 1: In Vitro Target Selectivity and Permeability Profiling (Data representative of functionalized purine scaffolds incorporating the respective piperazine moieties)
| Piperazine Capping Group | Primary Target (hCB1) Ki (nM) | Off-Target (hCB2) Ki (nM) | Selectivity Ratio (CB2/CB1) | MDCK-MDR1 Efflux Ratio ( Papp B-A / A-B) | CNS Penetration Profile |
| 1-Methylpiperazine | 12 | 45 | 3.75 | 0.8 | High (Central) |
| 1-Acetylpiperazine | 28 | 310 | 11.0 | 1.5 | Moderate |
| 3-Methoxypropanoyl | 4 | >10,000 | >2,500 | 18.4 | Restricted (Peripheral) |
Table 2: Broad GPCR and Kinome Cross-Reactivity Panel (% Inhibition of off-target binding at 10 µM compound concentration)
| Off-Target Family | 1-Methylpiperazine | 1-Acetylpiperazine | 3-Methoxypropanoyl Piperazine |
| Dopamine (D2/D3) | 68% | 35% | < 5% |
| Serotonin (5-HT2A) | 82% | 41% | < 5% |
| Kinase Panel (e.g., BTK) | 55% | 20% | < 10% |
| hERG (Cardiotoxicity) | 45% | 15% | < 5% |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to determine the cross-reactivity and selectivity profiles of compounds incorporating the 3-methoxy-1-(piperazin-1-yl)propan-1-one moiety.
Protocol 1: Radioligand Binding Assay for GPCR Subtype Selectivity (hCB1 vs. hCB2) Causality & Validation: This assay uses [3H] CP55940, a potent non-selective agonist, to compete with the test compounds[5]. The use of specific CHO cell lines overexpressing either hCB1 or hCB2 ensures that the measured Ki values are strictly receptor-subtype specific, validating the structural selectivity hypothesis.
-
Membrane Preparation: Harvest CHO cells expressing human CB1 or CB2 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2 , pH 7.4) and centrifuge at 43,000 x g for 20 minutes.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] CP55940, and varying concentrations of the 3-methoxypropanoyl piperazine derivative (0.1 nM to 10 µM) in assay buffer containing 0.1% fatty acid-free BSA. (Expert Note: BSA is critical to prevent non-specific binding of highly lipophilic ligands to the plasticware, which would otherwise artificially inflate apparent potency).
-
Equilibration: Incubate the plates at 30°C for 90 minutes to ensure steady-state thermodynamic equilibrium is reached.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: MDCK-MDR1 Permeability and Efflux Assay Causality & Validation: To confirm peripheral restriction, this assay measures bidirectional transport across an MDCK cell monolayer transfected with the human MDR1 gene (encoding P-glycoprotein). An efflux ratio > 2, which is reversible by the P-gp inhibitor elacridar, definitively proves that the 3-methoxypropanoyl moiety transforms the molecule into an active efflux substrate, preventing BBB crossing[4].
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts and culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 200 Ω⋅cm2 , ensuring tight junction integrity.
-
Dosing: Add 5 µM of the test compound to the apical (A) chamber for A-to-B transport, or to the basolateral (B) chamber for B-to-A transport.
-
Incubation: Incubate at 37°C in a 5% CO2 incubator for 120 minutes.
-
Sampling & LC-MS/MS: Collect aliquots from the receiver chambers at 0, 60, and 120 minutes. Quantify compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability ( Papp ) for both directions. The Efflux Ratio (ER) is calculated as Papp(B−A)/Papp(A−B) .
Visualizations
Sequential workflow for evaluating target selectivity and cross-reactivity of piperazine scaffolds.
Mechanism of peripheral CB1 receptor inverse agonism by 3-methoxypropanoyl piperazine derivatives.
References
-
Amato, G. S., Manke, A., Vasukuttan, V., Wiethe, R. W., Snyder, R. W., Runyon, S. P., & Maitra, R. "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." Bioorganic & Medicinal Chemistry, 2018. URL: [Link]
-
Iyer, M. R., et al. "Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development." Current Topics in Medicinal Chemistry, 2019. URL: [Link]
- Woycechowsky, K. J., et al. "Inhibitors of Bruton's Tyrosine Kinase." World Intellectual Property Organization, WO2016004272A1, 2016.
Sources
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-1-(piperazin-1-YL)propan-1-one
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the toxicological data of analogous compounds, 3-Methoxy-1-(piperazin-1-YL)propan-1-one should be handled as a hazardous substance.
Key Hazard Considerations:
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They may also cause allergic skin reactions and respiratory irritation.[1] Ingestion can be harmful.
-
Methoxy Group: The presence of a methoxy group in an organic compound can contribute to its flammability.[2][3]
-
Combustion Products: Upon combustion, this compound is expected to produce carbon oxides (CO, CO2) and nitrogen oxides.[4][5]
Due to these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A robust defense against accidental exposure begins with the correct selection and use of PPE.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes which can cause serious eye damage.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and absorption.[6] |
| Body Protection | Laboratory coat. | Protects against skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator. | Required if dust is generated or ventilation is inadequate to prevent respiratory irritation.[6] |
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Solid Waste: Collect unadulterated solid 3-Methoxy-1-(piperazin-1-YL)propan-1-one in a clearly labeled, sealable container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: All items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, must be treated as contaminated waste and collected in a designated, labeled container.[6]
Important Note: Do not dispose of organic compounds down the drain.[7]
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 3-Methoxy-1-(piperazin-1-YL)propan-1-one.
Caption: Disposal workflow for 3-Methoxy-1-(piperazin-1-YL)propan-1-one.
Recommended Disposal Method
The recommended and most environmentally responsible method for the disposal of 3-Methoxy-1-(piperazin-1-YL)propan-1-one is through a licensed hazardous waste disposal company. This typically involves:
-
Incineration: High-temperature incineration in a licensed facility is the preferred method for organic compounds, as it ensures complete destruction of the chemical.[8] Admixture with a suitable combustible material may be necessary.[9][8]
-
Landfill: In some cases, and only if permitted by local regulations, disposal in a licensed hazardous waste landfill may be an option.[9][10]
Crucially, you must adhere to your institution's specific chemical waste disposal procedures. This usually involves contacting the EHS office to arrange for a scheduled pickup of the labeled waste containers.[6]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.[9]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or dry sand to contain the spill.[9][6] For solid spills, carefully sweep up the material, avoiding dust generation.[9]
-
Collection: Collect the spilled material and any contaminated absorbent into a labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS office.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these guidelines for the disposal of 3-Methoxy-1-(piperazin-1-YL)propan-1-one, researchers can ensure they are operating in a manner that is safe, compliant, and ethically sound. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting - Benchchem. (n.d.).
- Material Safety Data Sheet - Piperonal. (2005, October 10).
- Safety Data Sheet - Piperazine Anhydrous. (2025, March 28).
- Piperazine - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet - 3-Methoxy-1-propanol. (2010, October 25).
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.).
- Methoxy Propanol - Chemius. (n.d.).
- Piperazine - Apollo Scientific. (n.d.).
- Safety Data Sheet - 1-(2-Methoxyphenyl)piperazine. (2025, November 16).
- Safety Data Sheet - 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethan-1-one. (2022, February 1).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Mobile [my.chemius.net]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comprehensive Guide to the Safe Handling of 3-Methoxy-1-(piperazin-1-yl)propan-1-one
Understanding the Hazard Profile
3-Methoxy-1-(piperazin-1-yl)propan-1-one, as a piperazine derivative, should be handled with the assumption that it may present hazards similar to other compounds in its class. These potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
The piperazine ring is a common motif in many biologically active molecules, and its derivatives can elicit a range of physiological responses. Therefore, minimizing exposure is a critical aspect of its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable. The following table summarizes the recommended PPE for handling 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes that could cause serious eye irritation.[1][5] |
| Hands | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation. Dispose of contaminated gloves according to good laboratory practices.[1] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling fine powders that could become airborne or if adequate ventilation is not available. | Minimizes the risk of inhaling the compound, which could cause respiratory irritation.[5][6] |
Safe Handling and Operations Workflow
The following workflow provides a step-by-step guide for the safe handling of 3-Methoxy-1-(piperazin-1-yl)propan-1-one, from receipt to disposal.
Caption: Workflow for Safe Handling of 3-Methoxy-1-(piperazin-1-yl)propan-1-one.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.[1][5][6]
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1]
-
-
Handling:
-
Weighing and Transfer: When weighing and transferring the solid compound, do so in a manner that avoids the generation of dust.[6] Use a spatula and handle the container with care.
-
Dissolution and Reaction: When dissolving the compound or running a reaction, add it slowly to the solvent or reaction mixture to avoid splashing.
-
-
Cleanup and Disposal:
-
Decontamination: Clean all glassware and surfaces that have come into contact with the compound.
-
Waste Segregation: Segregate waste containing 3-Methoxy-1-(piperazin-1-yl)propan-1-one from other waste streams.
-
Disposal: Dispose of all waste in clearly labeled, sealed containers. Follow your institution's and local regulations for chemical waste disposal.[2][7] Do not pour waste down the drain.[1]
-
Storage and Spill Management
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Location: Store in a cool, dry, and well-ventilated area.[1][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[6] For a liquid spill, absorb it with an inert material such as sand or vermiculite.[1]
-
Collect: Place the contained material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Emergency Procedures and First Aid
Should an exposure occur, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2][6]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-Methoxy-1-(piperazin-1-yl)propan-1-one, ensuring a safe and productive research environment.
References
- PIPERAZINE - Ataman Kimya.
- 1 - SAFETY DATA SHEET.
- Piperazine - Apollo Scientific.
- Safety Data Sheet - CymitQuimica.
- SAFETY DATA SHEET.
- piperazine anhydrous - s d fine-chem limited.
- Safety Data Sheet: Piperidine - Carl ROTH.
- SAFETY DATA SHEET - TCI Chemicals.
- Safety data sheet - BASF.
- Safety Data Sheet - Cayman Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. download.basf.com [download.basf.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

